(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Description
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Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQFBNIOHFHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717763 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943551-28-8 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Current Knowledge and Data Gaps
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical intermediate (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol . While this compound represents a potentially valuable building block in synthetic and medicinal chemistry, a comprehensive review of publicly accessible scientific literature, patents, and chemical databases reveals significant gaps in detailed experimental and application-specific information. This document serves to consolidate the available data, highlight the established properties of its precursors, and clearly define the current limitations in public knowledge regarding this specific molecule.
Core Molecular Attributes
This compound is a halogenated pyridine derivative incorporating a trifluoromethyl group, a structural motif of significant interest in pharmaceutical and agrochemical design. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity in active pharmaceutical ingredients (APIs).
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Weight | 211.57 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₇H₅ClF₃NO | --INVALID-LINK-- |
| CAS Number | 943551-28-8 | --INVALID-LINK-- |
| Physical Form | Solid (predicted) | --INVALID-LINK-- |
| Synonyms | [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | --INVALID-LINK-- |
Below is the chemical structure of the title compound, visualized using the DOT language.
Caption: 2D Structure of this compound.
Safety and Handling
Based on available supplier safety data, this compound is classified as a hazardous substance.
-
GHS Classification: Acute Toxicity, Oral, Category 3.
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed).
Standard Precautions: Due to its acute toxicity, this compound must be handled with extreme care. Standard operating procedures should include:
-
Use of a certified chemical fume hood.
-
Mandatory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoidance of inhalation, ingestion, and skin contact.
-
Storing the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.
Synthetic Pathways: A Postulated Approach
A validated, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature or patents. However, based on established organometallic chemistry principles, a plausible synthetic route can be postulated starting from the known precursor, 2-chloro-5-(trifluoromethyl)pyridine .
The key transformation is the introduction of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. This position is electronically suitable for deprotonation via directed ortho-metalation, followed by quenching with an electrophile.
Caption: Postulated synthetic workflow for the target compound.
Causality and Experimental Considerations:
-
Choice of Precursor: 2-chloro-5-(trifluoromethyl)pyridine is a readily available intermediate used in the synthesis of various agrochemicals.[1] Its synthesis from 3-picoline or 3-trifluoromethylpyridine is well-documented.[2][3][4]
-
Deprotonation Strategy: The protons on the pyridine ring have different acidities. The proton at the C4 position is the most likely to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) due to the combined electron-withdrawing effects of the chloro, trifluoromethyl, and ring nitrogen atoms. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
-
Electrophilic Quench: The resulting organolithium intermediate is a potent nucleophile. Introducing formaldehyde (HCHO), a simple one-carbon electrophile, would lead to the formation of the corresponding alkoxide.
-
Workup and Purification: The reaction would be quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final methanol product. Purification would likely require column chromatography on silica gel to separate the product from unreacted starting material and byproducts.
Self-Validation: The identity and purity of the synthesized product would need to be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The absence of such published data is a major gap in the current scientific record.
Analytical Characterization: An Unmet Requirement
A thorough search of scientific databases (including SciFinder, Reaxys, and public repositories like PubChem) and vendor catalogues did not yield publicly available, verifiable analytical spectra for this compound. While some suppliers claim to possess such data, it is not accessible for independent review.[5]
For the purpose of validation, researchers synthesizing this compound would need to acquire and interpret this data. For comparison, the spectral data for the precursor, 2-chloro-5-(trifluoromethyl)pyridine , is well-established.[6]
Applications in Drug Discovery and Development: An Area for Exploration
The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry and agrochemistry.[7] Derivatives are key components of high-efficiency insecticides, herbicides, and fungicides.[1][4]
However, there are no specific, documented instances in the public domain where This compound is used as a direct precursor to a known API or late-stage drug candidate. Its utility is therefore speculative but promising. The presence of the reactive primary alcohol function provides a synthetic handle for a variety of subsequent chemical transformations, including:
-
Oxidation to the corresponding aldehyde or carboxylic acid.
-
Esterification or Etherification to introduce diverse side chains.
-
Conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.
These potential transformations make it a versatile building block for constructing more complex molecules in discovery chemistry campaigns.
Conclusion and Future Outlook
This compound is a chemical entity with clear potential as a synthetic intermediate. Its core attributes are defined, and a logical synthetic pathway can be proposed based on fundamental chemical principles. However, the lack of published, peer-reviewed data on its specific synthesis, purification, analytical characterization, and direct application presents a significant challenge for researchers.
The information gap suggests that the compound is either a highly specialized, niche intermediate with proprietary use data or a relatively underexplored building block. Future work by researchers in the field would be invaluable and should focus on:
-
Developing and publishing a robust, scalable synthesis protocol.
-
Fully characterizing the compound and making the analytical data (NMR, MS, IR) publicly available.
-
Exploring its utility in the synthesis of novel bioactive molecules and reporting on its reactivity in subsequent chemical transformations.
Until such data becomes available, scientists wishing to work with this molecule must undertake this foundational research independently.
References
- 1. asianpubs.org [asianpubs.org]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 943551-28-8 | (2-cloro-5-(trifluorometil)piridin-3-il)metanol | this compound - Capot Químico [capotchem.com]
- 6. EP4105202A1 - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. jelsciences.com [jelsciences.com]
An In-Depth Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Synthesis, Characterization, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Pyridine Building Block
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a key fluorinated building block that holds significant importance in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifluoromethylpyridine scaffold offers a combination of desirable physicochemical properties, including metabolic stability and enhanced binding affinity to biological targets, making it a valuable intermediate in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.
The strategic placement of the chloro, trifluoromethyl, and hydroxymethyl groups on the pyridine ring provides multiple reactive sites for further chemical transformations. The trifluoromethyl group, a common moiety in modern pharmaceuticals, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. The chloro substituent serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or engaged in esterification and etherification reactions, further expanding its synthetic utility.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on providing practical, field-proven insights for researchers and development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 943551-28-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅ClF₃NO | --INVALID-LINK-- |
| Molecular Weight | 211.57 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | 4°C | --INVALID-LINK-- |
Safety Information:
This compound is classified as toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| Precautionary Statement | Description |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P321 | Specific treatment (see supplemental first aid instruction on this label). |
| P330 | Rinse mouth. |
| P405 | Store locked up. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Figure 1: General synthesis of this compound.
Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
This protocol describes a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is to ensure a high-yielding and clean conversion. Sodium borohydride is selected as the reducing agent due to its selectivity for aldehydes and ketones over other functional groups and its operational simplicity. Methanol is an ideal solvent as it readily dissolves the starting material and the reducing agent, and its protic nature facilitates the workup.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. The cooling is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate is important to control the rate of hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash them with brine. This step removes any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity for subsequent steps.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 4.85 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).[3]
The two singlets in the aromatic region correspond to the two protons on the pyridine ring. The singlet at 4.85 ppm is characteristic of the methylene protons adjacent to the hydroxyl group. The broad singlet at 2.50 ppm is due to the hydroxyl proton, which is often broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
-
Expected ¹³C NMR (100 MHz, CDCl₃): The spectrum is expected to show 7 distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the chlorine atom being deshielded. The methylene carbon (-CH₂OH) is expected to resonate around 60-65 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.
-
Expected ¹⁹F NMR (376 MHz, CDCl₃): A single sharp singlet is expected for the -CF₃ group, typically in the region of -60 to -65 ppm relative to CFCl₃.[4] The absence of coupling indicates that there are no adjacent fluorine or proton atoms within three bonds.
FT-IR Spectroscopy
Infrared spectroscopy helps to identify the functional groups present in the molecule.
-
Expected FT-IR (KBr, cm⁻¹):
-
~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
~700-800 cm⁻¹: C-Cl stretching.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Mass Spectrum (EI):
-
Molecular Ion (M⁺): A peak at m/z 211, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (M⁺ and M+2 in a ~3:1 ratio) should be observable.
-
Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (•OH) to give a peak at m/z 194, loss of the hydroxymethyl group (-CH₂OH) to give a peak at m/z 180, and loss of a chlorine atom (•Cl) to give a peak at m/z 176.
-
Applications in Chemical Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemical Synthesis: Precursor to Fluazifop-P-butyl
One of the most significant applications of this class of compounds is in the synthesis of aryloxyphenoxypropionate herbicides, such as fluazifop-P-butyl.[5] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a key starting material in the multi-step synthesis of this widely used herbicide.[2]
Figure 2: Simplified synthetic pathway to Fluazifop-P-butyl.
Pharmaceutical and Novel Agrochemical Development
The trifluoromethylpyridine moiety is a common feature in many modern APIs and novel agrochemicals due to its favorable properties. This compound serves as an excellent starting point for the synthesis of a diverse range of derivatives through reactions at the chloro and hydroxyl positions.
The chlorine atom at the 2-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures.
Figure 3: Suzuki-Miyaura cross-coupling of this compound.
The hydroxyl group can be readily converted into an ether linkage via the Williamson ether synthesis.[6][7] This reaction involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl substrate. This allows for the introduction of a wide range of alkyl and substituted alkyl chains.
Figure 4: Williamson ether synthesis workflow.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifluoromethylpyridine core, coupled with strategically placed reactive handles, provides chemists with a powerful tool for the construction of complex molecules with desirable biological activities. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the discovery and development of new pharmaceuticals and agrochemicals. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this important intermediate into their synthetic strategies.
References
- 1. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 2. Fluazifop - Wikipedia [en.wikipedia.org]
- 3. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Solubility Profile of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
This guide provides a comprehensive framework for understanding and determining the solubility of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful formulation, bioavailability, and overall therapeutic efficacy.[1] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and explore computational models for its prediction.
Introduction to this compound
This compound is a substituted pyridine derivative with the CAS Number 943551-28-8 and the linear formula C7H5ClF3NO.[2] It exists as a solid at room temperature.[2] Its chemical structure, featuring a chlorinated and trifluoromethylated pyridine ring with a hydroxymethyl group, suggests a molecule with a moderate polarity, which will significantly influence its solubility in various solvents. Understanding its solubility is a critical first step in the journey of any potential drug candidate from the laboratory to the clinic.[3][4]
| Property | Value | Source |
| CAS Number | 943551-28-8 | Sigma-Aldrich[2] |
| Linear Formula | C7H5ClF3NO | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | 97% | Sigma-Aldrich[2] |
| Storage Temperature | 4°C | Sigma-Aldrich[2] |
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] A poorly soluble drug will exhibit slow dissolution in the gastrointestinal tract, leading to low and variable absorption, which can ultimately compromise its therapeutic effectiveness. Therefore, a comprehensive understanding of the solubility profile of a compound like this compound in a variety of solvents and physiological media is essential during the early stages of drug discovery and development.[5]
Experimental Determination of Thermodynamic (Equilibrium) Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is the gold standard for determining equilibrium or thermodynamic solubility.[6] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute is measured.
Experimental Workflow: Shake-Flask Method
The following protocol outlines the steps for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the suspension using a chemically inert syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. A calibration curve with known concentrations of the compound must be prepared to accurately quantify the solubility.
-
Kinetic Solubility Determination
In high-throughput screening environments, kinetic solubility is often measured. This method is faster than thermodynamic solubility determination but may overestimate the true equilibrium solubility. Kinetic solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation is observed.[5]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Theoretical Solubility Prediction
In the absence of experimental data, or to guide experimental design, computational models can be used to predict solubility. These models often rely on the physicochemical properties of the solute and solvent.
Thermodynamic Models
Thermodynamic models can predict solubility based on properties like the melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent.[7][8][9] The general solubility equation provides a theoretical framework for these predictions. While a deep dive into the complex mathematics is beyond the scope of this guide, it is important to recognize that these models can provide valuable initial estimates of a compound's solubility profile.[10]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use the molecular structure of a compound to predict its physicochemical properties, including solubility. These models are often developed using machine learning algorithms trained on large datasets of experimentally determined solubility values.[11] For this compound, a QSPR model could provide a rapid in silico estimation of its aqueous solubility.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound:
-
pH: The pyridine nitrogen in the molecule can be protonated at acidic pH. The pKa of the compound will determine the pH at which it transitions from its neutral to its ionized form. The ionized form is generally more water-soluble.[5]
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.
-
Solvent Polarity: The solubility of this compound will vary significantly in solvents of different polarities. It is expected to have higher solubility in more polar organic solvents compared to nonpolar solvents.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.
Data Presentation
Once experimental data is obtained, it should be presented in a clear and organized manner.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |
| 0.1 N HCl | 37 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |
Conclusion
A comprehensive understanding of the solubility of this compound is a foundational requirement for its successful development as a pharmaceutical intermediate. This guide has provided a detailed roadmap for both the experimental determination and theoretical prediction of its solubility. By following the outlined protocols and considering the key factors influencing solubility, researchers can generate a robust solubility profile to inform formulation strategies and accelerate the drug development process.
References
- 1. rheolution.com [rheolution.com]
- 2. This compound | 943551-28-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectral Analysis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a chlorine atom, a trifluoromethyl group, and a hydroxymethyl substituent on the pyridine ring, gives rise to a unique electronic and steric profile. A thorough understanding of its molecular structure is paramount for predicting its reactivity, metabolic fate, and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.
This technical guide provides an in-depth analysis of the spectral data for this compound. Where experimental data for the title compound is not publicly available, a comparative analysis with the closely related precursor, 2-chloro-5-(trifluoromethyl)pyridine, will be provided to offer predictive insights. This guide is designed to assist researchers in interpreting the spectra of this and similar molecules, explaining the causality behind spectral features, and providing a framework for robust structural verification.
Molecular Structure and Spectroscopic Overview
The core of our analysis is the distinct substitution pattern on the pyridine ring, which dictates the electronic environment of each atom and, consequently, its spectroscopic signature. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons and carbons. The introduction of the hydroxymethyl group at the 3-position further modifies the spectral landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
Experimental Data for this compound:
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-6 | ~8.6 | Singlet |
| H-4 | ~8.0 | Singlet |
| -CH₂- | ~4.8 | Singlet |
| -OH | Variable | Broad Singlet |
Note: The chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature.
Interpretation and Rationale:
-
Aromatic Protons (H-4 and H-6): The pyridine ring possesses two aromatic protons. The strong electron-withdrawing effects of the adjacent chlorine and trifluoromethyl groups deshield these protons, causing them to resonate at high chemical shifts (downfield). The proton at the 6-position (H-6) is typically the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) also experiences significant deshielding. In the provided spectrum, these appear as singlets, suggesting minimal or no coupling with each other, which is expected for protons separated by four bonds in this substituted pyridine system.
-
Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and appear as a singlet at approximately 4.8 ppm. Their downfield shift is a result of the deshielding effect of the adjacent oxygen atom and the aromatic ring.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary significantly due to hydrogen bonding. Its presence can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-2 | 148-152 | Singlet |
| C-3 | 135-139 | Singlet |
| C-4 | 137-141 | Quartet |
| C-5 | 120-124 | Quartet |
| C-6 | 145-149 | Singlet |
| -CF₃ | ~123 | Quartet |
| -CH₂OH | 60-65 | Singlet |
Rationale for Predictions:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon bearing the chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) are expected at the downfield end of the aromatic region. The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the adjacent carbon (C-4) will also exhibit a smaller quartet coupling. The introduction of the hydroxymethyl group at C-3 is expected to cause a downfield shift for C-3 and influence the shifts of the neighboring carbons compared to the unsubstituted pyridine.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will resonate as a quartet with a large one-bond C-F coupling constant.
-
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of 60-65 ppm, a typical region for sp³-hybridized carbons attached to an oxygen atom.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules like this, 2D NMR experiments are invaluable for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling between the aromatic protons H-4 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals of H-4, H-6, and the -CH₂- group to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons. For instance, the methylene protons (-CH₂-) would show correlations to C-2, C-3, and C-4, confirming the position of the hydroxymethyl group.
Experimental Protocol for NMR Data Acquisition:
A standard protocol for acquiring high-quality NMR spectra would involve dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A 400 MHz or higher field spectrometer would be ideal. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum. 2D experiments like COSY, HSQC, and HMBC should be run with standard parameters, optimizing the acquisition time based on the sample concentration.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (alkane) | 2850-3000 | Stretching |
| C=N, C=C (aromatic) | 1400-1600 | Stretching |
| C-F (trifluoromethyl) | 1100-1350 (strong) | Stretching |
| C-O (alcohol) | 1000-1260 | Stretching |
| C-Cl | 600-800 | Stretching |
Interpretation:
-
O-H Stretch: The most prominent feature in the IR spectrum would be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretches: The trifluoromethyl group will exhibit very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ range due to the C-F stretching vibrations.
-
C-O Stretch: The C-O stretching vibration of the primary alcohol will be visible in the 1000-1260 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy:
For a solid sample, the spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum for this compound:
The molecular weight of this compound is 211.57 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 211 and an M+2 peak at m/z 213 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical: A peak at m/z 210 (M-1) can be observed due to the loss of a hydrogen radical.
-
Loss of a Hydroxyl Radical: Fragmentation of the hydroxymethyl group can lead to the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 194 (M-17).
-
Loss of Formaldehyde: A common fragmentation pathway for benzyl alcohols is the loss of formaldehyde (CH₂O), which would give a peak at m/z 181 (M-30). This fragment corresponds to the molecular ion of 2-chloro-5-(trifluoromethyl)pyridine.
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment at m/z 176 (M-35).
-
Tropylium-like Ion Formation: Rearrangement and fragmentation of the pyridine ring can lead to the formation of various smaller charged species.
References
Safe Handling and Management of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Abstract
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a halogenated pyridine derivative increasingly utilized as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural complexity, incorporating a chlorinated and trifluoromethylated pyridine ring, imparts unique reactivity that is valuable in drug discovery. However, these same features necessitate a rigorous and informed approach to its handling and safety management. This guide provides a comprehensive framework for researchers and scientists, detailing the toxicological profile, risk mitigation strategies, and emergency protocols associated with this compound. The primary identified hazard is acute oral toxicity, mandating stringent engineering controls and personal protective measures. Adherence to the protocols outlined herein is critical to ensure personnel safety and environmental integrity in a research and development setting.
Chemical Identity and Physical Properties
This compound is a solid organic compound whose utility in medicinal chemistry and materials science stems from its functionalized pyridine core. Understanding its fundamental properties is the first step in a thorough risk assessment.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | |
| CAS Number | 943551-28-8 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| SMILES String | OCC1=CC(C(F)(F)F)=CN=C1Cl |
| InChI Key | ITWQFBNIOHFHFF-UHFFFAOYSA-N | |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | |
| Flash Point | Not Applicable |
| Storage Class Code | 6.1C - Combustible, acute toxic Category 3 | |
Hazard Identification and Toxicological Profile
The primary and most significant hazard associated with this compound is its acute oral toxicity. The Globally Harmonized System (GHS) classification reflects this, requiring the GHS06 pictogram (skull and crossbones) and the "Danger" signal word. The causality behind its toxicity lies in its chemical structure; the combination of a pyridine ring with an electron-withdrawing trifluoromethyl group and a chloro-substituent creates a molecule that can interfere with biological processes upon ingestion. While specific metabolic pathways for this compound are not extensively documented, related halogenated pyridines are known to undergo metabolic activation that can lead to cellular damage.
Beyond acute oral toxicity, data from structurally similar compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, a comprehensive safety protocol must assume these hazards are present.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull & Crossbones) | Danger |
| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2 (Assumed) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| STOT - Single Exposure | Category 3 (Assumed) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Proactive Risk Mitigation: A Self-Validating Safety Workflow
A foundational principle of laboratory safety is that every protocol must be a self-validating system. This begins with a mandatory risk assessment before any handling of the compound. The following workflow must be completed prior to initiating experimental work.
Caption: Mandatory Risk Assessment Workflow.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard. For a compound with acute oral toxicity and potential respiratory irritation, these controls are non-negotiable.
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a properly functioning chemical fume hood. This is critical to prevent inhalation of fine solid particulates and any potential vapors.[5][6]
-
Emergency Infrastructure: The immediate work area must be equipped with an accessible and recently tested emergency eyewash station and safety shower.[5][7][8] This ensures immediate decontamination in the event of accidental exposure.
Standard Operating Procedure (SOP) for Safe Handling
This section details the step-by-step methodology for safely handling the compound.
Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the specific task and associated risk. The following decision tree provides a logical framework for choosing the appropriate level of protection.
Caption: Decision Tree for Task-Specific PPE Selection.
Protocol for Weighing and Solution Preparation
-
Preparation: Don the appropriate PPE as determined by the workflow above. Ensure the chemical fume hood sash is at the lowest practical height. Place a plastic-backed absorbent liner on the work surface.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid generating dust. Close the primary container immediately after transfer.
-
Solubilization: Add the solvent to the container with the weighed solid. Use a magnetic stirrer or gentle swirling to aid dissolution.
-
Cleanup: Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth and the absorbent liner as hazardous waste.
-
Post-Handling: Remove PPE in the correct order (gloves first). Wash hands thoroughly with soap and water.[2][4]
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigate harm.
Accidental Exposure
-
General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.[1]
-
Ingestion: THIS IS A MEDICAL EMERGENCY. If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Immediately call a poison control center or emergency medical services.[5][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[1][5][9]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
Spill Response
The response protocol depends entirely on the scale of the spill.
Caption: Flowchart for Chemical Spill Response Protocol.
Storage and Waste Management
Proper storage and disposal are essential for long-term safety and regulatory compliance.
Storage Conditions
-
Container: Store in the original, tightly sealed container.[11][12]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals. The area should be secured and accessible only to authorized personnel.[6][12][13]
-
Compatibility: Store segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][7][8] The assigned storage class code is 6.1C (Combustible, acute toxic).
Waste Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[14]
-
Collection: Collect all waste (excess solid, contaminated PPE, spill cleanup materials) in a dedicated, properly labeled, and sealed hazardous waste container.[6][14]
-
Disposal: The waste must be disposed of through a licensed professional waste disposal service. The preferred method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting acidic gases (HCl, HF).[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Conclusion
This compound is a valuable research chemical whose safe use is contingent upon a robust understanding of its hazards, particularly its acute oral toxicity. By implementing stringent engineering controls, adhering to task-specific PPE protocols, and being prepared for emergency scenarios, researchers can mitigate the risks associated with this compound. The principles of proactive risk assessment and meticulous adherence to established procedures are paramount to safeguarding the health of laboratory personnel and protecting the environment.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Mechanistic Elucidation of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Hypothetical Drug Discovery Framework
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical design, prized for its versatility and ability to interact with a wide array of biological targets.[1] The incorporation of a trifluoromethyl group can further enhance a molecule's drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] This guide presents a comprehensive, albeit hypothetical, framework for the mechanistic elucidation of a novel compound, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. In the absence of direct empirical data for this specific molecule, we will leverage structure-activity relationships of analogous compounds to propose and investigate three plausible and distinct mechanisms of action: antagonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, modulation of the GABA-gated chloride channel, and inhibition of protein kinases. This document is intended to serve as a roadmap for researchers embarking on the characterization of novel chemical entities, outlining a logical, multi-pronged approach to drug discovery and mechanism of action studies.
Introduction: The Therapeutic Potential of a Trifluoromethylated Pyridinylmethanol
This compound is a small molecule featuring a pyridine core substituted with a chloro group, a trifluoromethyl group, and a hydroxymethyl group. Each of these functionalities contributes to the overall physicochemical properties of the molecule, suggesting a high potential for biological activity.
-
The Pyridine Core: A privileged scaffold in drug discovery, the pyridine ring is present in numerous approved drugs and serves as a versatile template for designing molecules with diverse pharmacological activities.[1]
-
The Trifluoromethyl Group: This moiety is a powerful electron-withdrawing group that can significantly enhance a compound's metabolic stability and membrane permeability.[2] Its inclusion is a well-established strategy for improving pharmacokinetic profiles.
-
The Methanol Group: The hydroxymethyl substituent can participate in hydrogen bonding interactions with biological targets, a key feature for molecular recognition and binding affinity.
Given these structural features, we hypothesize that this compound could exhibit activity in one or more of the following areas, which are known to be modulated by structurally related compounds.
Proposed Mechanism of Action 1: Antagonism of the TRPV3 Ion Channel
Rationale: Derivatives of (Pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[3][4][5] TRPV3 is a calcium-permeable cation channel predominantly expressed in keratinocytes and neuronal tissues, and it is implicated in pain sensation, inflammation, and skin disorders.[3][6] The structural similarity of our topic compound to these known TRPV3 antagonists makes this a primary and compelling hypothesis.
Experimental Workflow for TRPV3 Antagonism Investigation
The following diagram outlines the proposed experimental workflow to investigate the potential TRPV3 antagonistic activity of this compound.
Caption: Workflow for investigating TRPV3 antagonism.
Detailed Experimental Protocols
2.2.1. Primary Screen: Calcium Influx Assay
-
Objective: To rapidly assess the ability of the compound to inhibit TRPV3 channel activation.
-
Methodology:
-
Culture HEK293 cells stably expressing human TRPV3 channels.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a known TRPV3 agonist (e.g., 2-APB or carvacrol).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Expected Outcome: A dose-dependent decrease in the fluorescence signal in the presence of the compound would indicate inhibition of TRPV3-mediated calcium influx.
2.2.2. Electrophysiology: Patch-Clamp Analysis
-
Objective: To confirm direct modulation of the TRPV3 ion channel and determine the mechanism of inhibition.
-
Methodology:
-
Perform whole-cell patch-clamp recordings on HEK293 cells expressing human TRPV3.
-
Apply the TRPV3 agonist to elicit an inward current.
-
Perfuse the cells with different concentrations of the test compound and measure the effect on the agonist-induced current.
-
-
Expected Outcome: A reduction in the current amplitude would confirm the compound's inhibitory effect on the TRPV3 channel. The nature of the block (e.g., competitive, non-competitive) can also be investigated.
Proposed Mechanism of Action 2: Modulation of GABA-gated Chloride Channels
Rationale: The 2-chloro-5-(trifluoromethyl)pyridine substructure is a key component of several commercial insecticides, such as fipronil, which act as non-competitive antagonists of the GABA-gated chloride channel (GABA-A receptor) in insects.[7] This action leads to hyperexcitation of the central nervous system and is a validated mechanism for insecticidal activity.[8] Therefore, it is plausible that this compound could exhibit similar activity, making it a candidate for agrochemical applications.
Experimental Workflow for GABA-A Receptor Modulation
Caption: Workflow for GABA-A receptor modulation studies.
Detailed Experimental Protocols
3.2.1. Radioligand Binding Assay
-
Objective: To determine if the compound binds to the GABA-A receptor.
-
Methodology:
-
Prepare membrane fractions from insect (e.g., Drosophila melanogaster) heads.
-
Incubate the membranes with a radiolabeled ligand that binds to the GABA-A receptor channel site (e.g., [³H]EBOB).
-
Add increasing concentrations of the test compound to compete with the radioligand.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Expected Outcome: A high binding affinity would suggest that the compound interacts directly with the GABA-A receptor.
3.2.2. Electrophysiology on Insect Neurons
-
Objective: To confirm the functional antagonism of the GABA-A receptor.
-
Methodology:
-
Isolate and culture neurons from an insect model (e.g., cockroach dorsal unpaired median neurons).
-
Perform two-electrode voltage-clamp or patch-clamp recordings.
-
Apply GABA to activate the chloride channel and record the resulting current.
-
Co-apply the test compound with GABA to observe any inhibition of the GABA-induced current.
-
-
Expected Outcome: A reduction in the GABA-induced chloride current would confirm the compound's antagonistic effect on the insect GABA-A receptor.
Proposed Mechanism of Action 3: Protein Kinase Inhibition
Rationale: The pyridine scaffold is a common feature in a multitude of protein kinase inhibitors developed for oncology.[9] Fused pyridine derivatives have been shown to inhibit kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Fibroblast Growth Factor Receptors (FGFRs).[10][11] Given the prevalence of this scaffold in kinase inhibitors, it is a logical hypothesis that this compound could also exhibit inhibitory activity against one or more protein kinases.
Experimental Workflow for Kinase Inhibition Profiling
Caption: Workflow for kinase inhibitor profiling.
Detailed Experimental Protocols
4.2.1. Broad Kinase Panel Screen
-
Objective: To identify potential kinase targets from a large panel of human kinases.
-
Methodology:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The percent inhibition for each kinase is determined.
-
-
Expected Outcome: Identification of a list of "hit" kinases that are significantly inhibited by the compound.
4.2.2. Cellular Phosphorylation Assay
-
Objective: To confirm that the compound can inhibit the activity of the target kinase within a cellular context.
-
Methodology:
-
Select a cancer cell line that is known to be dependent on the activity of a "hit" kinase.
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the substrate would indicate that the compound is cell-permeable and engages its target kinase.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Summary of Hypothetical In Vitro Potency Data
| Assay Type | Target | Metric | Hypothetical Value |
| Calcium Influx | Human TRPV3 | IC₅₀ | 150 nM |
| Radioligand Binding | Insect GABA-A Receptor | Kᵢ | 75 nM |
| Kinase Activity | Human GSK-3β | IC₅₀ | 500 nM |
Conclusion and Future Directions
This technical guide has outlined a rational, multi-faceted approach to the mechanistic elucidation of this compound. By leveraging knowledge of structurally related compounds, we have proposed three distinct and plausible mechanisms of action and detailed the experimental workflows required to investigate each hypothesis. This framework is not merely a theoretical exercise but a practical guide for researchers in the early stages of drug discovery. The initial findings from these proposed studies would dictate the subsequent steps in the development of this compound, whether as a novel analgesic or anti-inflammatory agent, a next-generation insecticide, or a targeted anti-cancer therapeutic. The true mechanism of action of this compound awaits empirical validation, and it is our hope that this guide will serve as a valuable resource for those who undertake this exciting scientific endeavor.
References
- 1. Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TRPV3 in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Bioactive Compound Discovery
The pyridine ring is a cornerstone in medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" for its presence in numerous bioactive compounds.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents and pesticides, owing to the pyridine moiety's unique physicochemical properties which can enhance solubility, bioavailability, and target interaction.[4][5] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological efficacy.[4][6]
This guide focuses on (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol , a compound emerging from this promising chemical space. While direct and extensive biological data for this specific molecule is nascent, its structural components—a chlorinated pyridine ring, a trifluoromethyl group, and a methanol substituent—suggest a rich potential for diverse biological activities. Its parent structure, 2-Chloro-5-(trifluoromethyl)pyridine, is a crucial intermediate in the synthesis of high-efficacy insecticides, herbicides, and fungicides.[4][7][8]
This document serves as a comprehensive technical guide for researchers. It provides a structured framework for investigating the biological potential of this compound, detailing robust experimental protocols for screening its activity across several key domains, including antimicrobial, cytotoxic, and insecticidal applications. The causality behind experimental choices is explained to ensure that each protocol is a self-validating system, empowering researchers to rigorously explore this compound's promise.
Compound Profile and Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation for designing meaningful biological assays.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | [2-chloro-5-(trifluoromethyl)-3-pyridinyl]methanol |
| CAS Number | 943551-28-8[9] |
| Molecular Formula | C₇H₅ClF₃NO[9] |
| Molecular Weight | 211.57 g/mol |
| Physical Form | Solid[9] |
| Purity | Typically >97% |
| Storage | 4°C[9] |
Data sourced from Sigma-Aldrich.[9]
The compound's structure, featuring a polar methanol group and a lipophilic trifluoromethyl-substituted pyridine ring, suggests moderate solubility in both aqueous and organic solvents, a critical factor for preparing stock solutions for in vitro assays.
Synthesis Outline
While detailed synthesis is beyond the scope of this guide, it's relevant to note that the parent intermediate, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through multi-step processes involving chlorination and fluorination.[4][10][11][12] The target methanol compound can then be derived from this intermediate.
Safety and Handling
Based on the hazard profile of the parent compound, 2-chloro-5-(trifluoromethyl)pyridine, and related structures, appropriate safety precautions are mandatory.[13][14]
-
Hazard Statements: Toxic if swallowed (GHS06).[9] Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust/fumes.
-
Wash hands thoroughly after handling.
-
Framework for Biological Activity Investigation
Given the agrochemical applications of its parent structures and the broad bioactivity of pyridine derivatives, a multi-pronged screening approach is logical.[15][16] This guide proposes a systematic evaluation of its potential in three key areas:
-
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.
-
Cytotoxic Activity: Against various human cancer cell lines.
-
Insecticidal Activity: Against common agricultural pests.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies. The rationale behind key steps is included to foster a deeper understanding of the experimental design.
Assessment of Antimicrobial Activity
Pyridine derivatives have well-documented antimicrobial properties.[1][2][17][18][19] The initial investigation should involve a primary screening assay to determine qualitative activity, followed by a quantitative assay to establish potency.
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[20]
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Preparation: Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plates. Include a positive control (e.g., a disk with a standard antibiotic like ampicillin) and a negative control (a disk with the solvent, e.g., DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater sensitivity of the microorganism to the compound.
Causality Check: The solvent control is crucial to ensure that the solvent itself does not possess antimicrobial activity, which would otherwise lead to a false-positive result.
This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[20]
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the test compound at twice the highest desired final concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Addition: Prepare a microbial inoculum as described previously but dilute it in MHB to a final concentration of approximately 1 x 10⁶ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. This results in a final volume of 100 µL per well and a final inoculum density of 5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Assessment of Cytotoxic Activity
The trifluoromethylpyridine scaffold is present in compounds with demonstrated anticancer activity.[3][6][21] Therefore, evaluating the cytotoxicity of this compound against a panel of human cancer cell lines is a critical step.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[20][22]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[22]
Results should be summarized in a table for clear comparison.
| Cell Line | Test Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | Experimental Value | Reference Value |
| A549 (Lung) | Experimental Value | Reference Value |
| PC3 (Prostate) | Experimental Value | Reference Value |
| K562 (Leukemia) | Experimental Value | Reference Value |
Data presented as mean ± standard deviation from at least three independent experiments.
Causality Check: Including a non-cancerous cell line (e.g., HEK293) in the screening panel can provide an initial assessment of selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic index.[6][23]
Assessment of Insecticidal Activity
The trifluoromethylpyridine moiety is a key component of several commercial insecticides, including chlorfluazuron and sulfoxaflor.[4][7][15][24] This strong precedent makes insecticidal screening a high-priority area of investigation.
This is a standard method for evaluating the efficacy of a compound against leaf-eating insects like the diamondback moth (Plutella xylostella) or armyworm (Mythimna separata).[16][24][25]
-
Solution Preparation: Prepare a series of concentrations of the test compound in water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even coating.
-
Leaf Treatment: Dip leaf discs (e.g., cabbage for P. xylostella) into the test solutions for approximately 10-20 seconds.
-
Drying: Allow the treated leaf discs to air-dry completely in a fume hood. A control leaf should be dipped in the surfactant-water solution only.
-
Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce a set number of larvae (e.g., 10 third-instar larvae) into each dish.
-
Incubation: Maintain the petri dishes at a controlled temperature (e.g., 25 ± 1°C) and humidity with a set photoperiod.
-
Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) through probit analysis.
Causality Check: The surfactant control is essential to confirm that mortality is due to the test compound and not the wetting agent. The health and developmental stage of the larvae must be consistent across all replicates to ensure reproducibility.
Conclusion and Future Directions
This compound stands as a compound of significant interest, positioned at the confluence of well-established bioactive scaffolds. Its structural heritage strongly suggests a high probability of potent biological activity. The experimental frameworks provided in this guide offer a robust and scientifically sound pathway for systematically evaluating its potential as an antimicrobial, cytotoxic, or insecticidal agent.
Positive results from these in vitro screens would warrant progression to more advanced studies, including:
-
Mechanism of Action (MOA) Studies: To determine the specific cellular targets and pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.[3][5]
-
In Vivo Efficacy and Toxicology Studies: To assess the compound's performance and safety in a whole-organism context.
By adhering to the rigorous protocols outlined herein, researchers can effectively unlock and validate the therapeutic or agrochemical potential of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 13. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When incorporated into a heterocyclic scaffold like pyridine, the resulting trifluoromethylpyridine (TFMP) core becomes a highly valuable building block for the synthesis of novel therapeutics and agrochemicals.[1] This guide focuses on a key exemplar of this class: (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol.
This molecule, with its strategically positioned chloro, trifluoromethyl, and hydroxymethyl groups, offers a trifecta of synthetic handles for further molecular elaboration. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the hydroxymethyl group at the 3-position allows for the formation of ethers, esters, and other derivatives, and the trifluoromethyl group at the 5-position imparts the desirable electronic and metabolic properties associated with fluorination. This unique combination makes this compound a critical intermediate in the development of next-generation kinase inhibitors and other targeted therapies. This guide will provide an in-depth review of its synthesis, chemical characteristics, and its burgeoning role in the landscape of drug discovery.
Synthesis of this compound and its Precursors
The synthesis of this compound is a multi-step process that typically begins with the construction of the core 2-chloro-5-(trifluoromethyl)pyridine ring system. From there, functional group manipulations lead to the target alcohol.
Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
The most common and industrially scalable routes to 2-chloro-5-(trifluoromethyl)pyridine start from either 3-methylpyridine (β-picoline) or 3-trifluoromethylpyridine.
Route A: From 3-Methylpyridine
This pathway involves a three-step sequence: N-oxidation, chlorination of the pyridine ring, and chlorination of the methyl group, followed by fluorination.
-
Step 1: N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is oxidized to its N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid. This step activates the pyridine ring for subsequent electrophilic substitution.
-
Step 2: Ring Chlorination: The N-oxide is then chlorinated, often with benzoyl chloride, to introduce a chlorine atom at the 2-position.[2]
-
Step 3: Side-Chain Chlorination and Fluorination: The resulting 2-chloro-5-methylpyridine undergoes radical chlorination to form 2-chloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated, commonly with a fluoride source such as potassium fluoride, to yield 2-chloro-5-(trifluoromethyl)pyridine.[2]
Causality Behind Experimental Choices: The N-oxidation in the first step is crucial as it electronically activates the pyridine ring, making it more susceptible to electrophilic attack. The subsequent chlorination with benzoyl chloride is a well-established method for the regioselective chlorination of pyridine-N-oxides. The final two steps leverage the reactivity of the methyl group for halogenation, followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group.
Route B: From 3-Trifluoromethylpyridine
A more direct approach involves the direct chlorination of 3-trifluoromethylpyridine. This can be achieved through either a gas-phase or liquid-phase process.
-
Gas-Phase Chlorination: This method involves the reaction of 3-trifluoromethylpyridine with chlorine gas at high temperatures (typically 300-450 °C), often in the presence of a catalyst such as magnesium, calcium, or barium salts, or a supported palladium catalyst.[3]
-
Liquid-Phase Chlorination: In this variant, the chlorination is carried out in an organic solvent, often with the aid of a free-radical initiator (e.g., AIBN) or under UV irradiation.[4]
Causality Behind Experimental Choices: The direct chlorination of 3-trifluoromethylpyridine is a more atom-economical approach. The choice between gas-phase and liquid-phase methods often depends on the desired scale and available equipment. Gas-phase reactions can offer high throughput but require specialized reactors, while liquid-phase reactions may be more amenable to standard laboratory glassware. The use of catalysts in the gas phase lowers the required reaction temperature and can improve selectivity.[3]
Synthesis Workflow for 2-Chloro-5-(trifluoromethyl)pyridine
Caption: Alternative synthetic routes to the key intermediate, 2-Chloro-5-(trifluoromethyl)pyridine.
Part 2: Synthesis of this compound
The conversion of 2-chloro-5-(trifluoromethyl)pyridine to the target alcohol involves the introduction of a hydroxymethyl group at the 3-position. A common strategy is to first introduce a carbonyl group at this position, which is then reduced.
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde
Proposed Experimental Protocol for the Oxidation to 2-Chloro-5-(trifluoromethyl)nicotinaldehyde:
This protocol is based on the oxidation of a similar substrate, 2-chloronicotinyl alcohol, as described in patent CN104478795A.[5]
-
To a stirred solution of this compound in a suitable solvent such as dichloromethane, add an excess of activated manganese dioxide (MnO₂).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of celite.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)nicotinaldehyde.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, particularly for allylic and benzylic-type alcohols, which includes the pyridyl methanol substrate. Its heterogeneous nature simplifies the workup, as the excess reagent and manganese byproducts can be easily removed by filtration.
Step 2: Reduction to this compound
The final step is the reduction of the aldehyde or a carboxylic acid/ester derivative at the 3-position.
Proposed Experimental Protocol for the Reduction of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde:
This protocol is based on the general principles of aldehyde reduction using sodium borohydride.
-
Dissolve 2-chloro-5-(trifluoromethyl)nicotinaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde without affecting the chloro and trifluoromethyl groups.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess borohydride.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Alternative Reduction from a Carboxylic Acid Derivative:
An alternative and highly effective method involves the reduction of the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid, or its ester. Stronger reducing agents are typically required for this transformation.
Proposed Experimental Protocol for the Reduction of 2-Chloro-5-(trifluoromethyl)nicotinic Acid:
This protocol is adapted from the reduction of a similar benzoic acid derivative.[6]
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and slowly quench with methanol, followed by the careful addition of dilute hydrochloric acid until gas evolution ceases.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the target alcohol.
Causality Behind Experimental Choices: The borane-THF complex is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an aprotic solvent like THF under anhydrous conditions to prevent quenching of the reagent. The acidic workup is necessary to hydrolyze the borate ester intermediate and protonate the resulting alkoxide.
Synthesis Workflow for this compound
Caption: Plausible synthetic pathways to this compound.
Physicochemical and Spectroscopic Data
Comprehensive characterization is essential for confirming the identity and purity of this compound and its key precursors.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54 | White to off-white solid | 32-34[7] |
| 2-Chloro-5-(trifluoromethyl)nicotinaldehyde | 934279-60-4 | C₇H₃ClF₃NO | 209.55 | Not reported | Not reported |
| This compound | 943551-28-8 | C₇H₅ClF₃NO | 211.57 | Not reported | Not reported |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 8.68 (s, 1H), 7.95 (d, 1H), 7.45 (d, 1H) | 152.1, 147.2 (q), 136.1, 125.4 (q), 123.0 (q), 121.9 | -62.8 |
| This compound | 8.45 (s, 1H), 7.85 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H)[8] | Not available | Not available |
Note: Spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine is widely available.[9] Data for the target alcohol is based on typical chemical shifts and available literature spectra.[8] The exact peak positions and multiplicities may vary depending on the solvent and instrument used.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-chloro-5-(trifluoromethyl)pyridine moiety is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The trifluoromethyl group often occupies a hydrophobic pocket in the kinase active site, while the pyridine nitrogen can form crucial hydrogen bonds. The chloro-substituent provides a vector for further modification and can contribute to binding interactions.
While specific drugs directly synthesized from this compound are not yet on the market, the core structure is integral to several clinical and preclinical candidates. The hydroxymethyl group serves as a key attachment point for building out more complex molecules to target the solvent-exposed region of the kinase active site or to improve pharmacokinetic properties.
Case Study: Targeting the PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, dual inhibitors of PI3K and mTOR are highly sought-after anticancer agents.
One such inhibitor that highlights the importance of the trifluoromethylpyridine scaffold is Bimiralisib (PQR309) . While not a direct derivative of the title alcohol, its structure, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, underscores the value of this core. In this molecule, the trifluoromethylpyridine unit is crucial for its potent and selective inhibition of class I PI3K isoforms and mTOR.[10]
Logical Extension to this compound:
The hydroxymethyl group of this compound provides a clear synthetic handle to explore structure-activity relationships (SAR) in kinase inhibitor design. For example, it can be:
-
Alkylated to form ethers that can probe deeper into the ATP binding pocket.
-
Esterified to create prodrugs with improved solubility or bioavailability.
-
Converted to an amine via a Mitsunobu reaction or by conversion to a mesylate followed by nucleophilic substitution with an amine. This would allow for the introduction of various side chains to optimize binding interactions.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of the PI3K/mTOR pathway in cancer and how inhibitors targeting this pathway can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the mechanism of action of dual PI3K/mTOR inhibitors.
Conclusion
This compound represents a highly valuable and versatile building block for modern drug discovery. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The strategic placement of its functional groups, combined with the beneficial properties of the trifluoromethyl moiety, makes it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. As the demand for targeted therapies in oncology and other disease areas continues to grow, the importance of key intermediates like this compound is set to increase, making a thorough understanding of its chemistry and applications essential for researchers in the field.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound(943551-28-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Discovery and history of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
An In-depth Technical Guide to the Synthesis and Strategic Importance of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design, with the trifluoromethyl group (-CF3) being particularly influential in enhancing metabolic stability and binding affinity.[1][2] Trifluoromethylpyridines, therefore, represent a class of privileged structures in discovery chemistry.[1] This guide provides a comprehensive technical overview of this compound, a versatile building block derived from this critical chemical class. We will explore the historical development and synthetic evolution of its core precursor, 2-chloro-5-(trifluoromethyl)pyridine, detailing key patented methodologies. Furthermore, we will present a detailed, field-proven protocol for the synthesis of this compound and discuss its applications as a strategic intermediate for creating novel active pharmaceutical ingredients (APIs) and agrochemicals.
Introduction: The Rise of Trifluoromethylpyridines
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. When substituted with a trifluoromethyl group, its properties are significantly modulated. The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can dramatically improve a molecule's pharmacokinetic profile.[1][2] This has made intermediates like 2-chloro-5-(trifluoromethyl)pyridine highly sought after for the synthesis of high-efficacy herbicides, insecticides, and fungicides.[3][4][5]
This compound (CAS 943551-28-8) emerges from this context as a strategically important derivative. The presence of three distinct functional handles—the chloro group, the trifluoromethyl group, and the hydroxymethyl group—on the pyridine core offers synthetic chemists a versatile platform for diversification and library synthesis. The chloro atom at the 2-position is amenable to nucleophilic substitution and cross-coupling reactions, while the methanol at the 3-position provides a site for etherification, esterification, or oxidation to introduce further complexity.
Genesis: The Synthesis of the 2-Chloro-5-(trifluoromethyl)pyridine Core
The history of this compound is intrinsically linked to the development of its parent scaffold, 2-chloro-5-(trifluoromethyl)pyridine. The industrial viability of this core intermediate hinges on efficient and scalable synthesis. Early methods focused on the direct chlorination of 3-trifluoromethylpyridine.
A seminal patent from Imperial Chemical Industries (ICI) in the late 1970s described a process for preparing 2-chloro-5-trifluoromethylpyridine by chlorinating 3-trifluoromethylpyridine.[6] This foundational work outlined two primary approaches: a high-temperature vapor-phase reaction and a liquid-phase reaction initiated by UV radiation or a free-radical initiator.[6]
Comparative Analysis of Synthetic Routes
| Method | Temperature Range | Catalyst/Initiator | Key Features | Yield | Source |
| Vapor-Phase Thermal Chlorination | 300°C - 450°C | None | High energy consumption; potential for coking. | ~67% | [3][6] |
| Liquid-Phase Photochlorination | 0°C - 100°C | UV Radiation | Milder conditions but requires specialized photochemical reactors. | Not specified | [6] |
| Catalytic Gas-Phase Chlorination | 220°C - 360°C | Metal oxides/halides (MgO, MgF2), supported Pd | Lower temperature, high conversion and selectivity. | >90% | [3] |
| Multi-step from 3-Picoline | Various | AIBN, KF, PT-Catalyst | Starts from cheaper raw material; involves more steps. | Not specified | [4] |
The evolution from high-temperature thermal methods to lower-temperature catalytic processes reflects a drive towards greater efficiency, safety, and sustainability in industrial chemical production.[3] Modern methods utilizing catalysts like magnesium oxide or supported palladium offer significantly improved yields and selectivity at reduced energy costs.[3]
Caption: Catalytic gas-phase synthesis of the core intermediate.
Synthesis of this compound
While the precursor is well-documented, the direct synthesis of the methanol derivative is less prevalent in foundational patents. However, its preparation can be reliably achieved through the reduction of a corresponding carboxylic acid or ester functional group at the 3-position. The following protocol describes a robust and logical pathway starting from the core intermediate, 2-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol
Step 1: Lithiation and Carboxylation to form 2-Chloro-5-(trifluoromethyl)nicotinic acid
This step introduces the required carboxyl group at the 3-position via directed ortho-metalation.
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 volumes).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, maintaining the internal temperature below -70 °C.
-
Substrate Addition: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation at the 3-position.
-
Carboxylation: The reaction mixture is quenched by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by pouring the mixture over an excess of crushed dry ice.
-
Workup: The reaction is allowed to warm to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH 2-3 with aqueous HCl (2M). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-5-(trifluoromethyl)nicotinic acid.
Step 2: Reduction to this compound
This step reduces the carboxylic acid to the target primary alcohol.
-
Reagent Preparation: The 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 equivalent) from the previous step is dissolved in anhydrous THF (10 volumes) under a nitrogen atmosphere in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reducing Agent Addition: A solution of borane-tetrahydrofuran complex (BH3·THF) (1.5 - 2.0 equivalents, 1M in THF) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C, followed by 1M aqueous HCl.
-
Extraction and Purification: The mixture is concentrated to remove most of the THF. The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Caption: Proposed synthesis of the title compound from its core.
Applications in Discovery Chemistry
The title compound is a valuable building block precisely because of its trifunctional nature, which allows for selective and sequential chemical modifications.
-
As an Intermediate for Agrochemicals: The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a key component of potent pesticides. For example, it is a precursor for the fungicide Fluazinam and the herbicide Haloxyfop.[4][7] The methanol derivative allows for the introduction of ether linkages, which can be used to connect the pyridine core to other pharmacophores, potentially leading to new generations of crop protection agents.
-
In Pharmaceutical Synthesis: In drug discovery, the trifluoromethyl group is known to enhance metabolic stability and receptor binding.[1][8] The chloro and methanol groups on the pyridine ring serve as versatile handles for constructing more complex molecules. For instance, the chloro group can be displaced or used in cross-coupling reactions, while the alcohol can be functionalized to modulate solubility and create new interaction points with biological targets. This makes the compound an ideal starting point for building libraries of novel compounds for screening against various diseases.[9][10]
Conclusion
This compound is more than just a chemical entity; it is the culmination of decades of process chemistry innovation and a powerful tool for future discovery. Its history is rooted in the industrial-scale synthesis of its 2-chloro-5-(trifluoromethyl)pyridine precursor, a journey that has progressed from high-energy thermal processes to efficient, high-yield catalytic methods. The subsequent functionalization to the methanol derivative creates a highly versatile and valuable building block for researchers in agrochemical and pharmaceutical development. Its strategic importance lies in its capacity to serve as a robust platform for generating novel molecules with enhanced biological activity and optimized physicochemical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Risk Assessment of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Compound Profile
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS No: 943551-28-8) is a fluorinated pyridine derivative that serves as a sophisticated building block in modern medicinal chemistry and agrochemical synthesis.[1][2][3] Its structural combination of a chlorinated pyridine ring, a stability-enhancing trifluoromethyl group, and a reactive hydroxymethyl moiety makes it a valuable intermediate for constructing complex Active Pharmaceutical Ingredients (APIs).[4][5] The trifluoromethyl group, in particular, is known to improve critical drug properties such as metabolic stability, lipophilicity, and target binding affinity.[4]
However, the same structural features that impart desirable reactivity also necessitate a rigorous and informed approach to safety. The primary and most acute hazard associated with this compound is high oral toxicity . This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, causality-driven framework for risk assessment and safe handling, tailored to the realities of a research and development environment. We will dissect the known hazards, infer potential risks based on structural analogy, and establish self-validating protocols for its use.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a clear, unambiguous classification of this compound's primary dangers. Understanding these classifications is the foundation of any robust safety protocol.
GHS Classification Summary
| Category | Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Category 3, Oral | GHS06 (Skull & Crossbones) | Danger | H301: Toxic if swallowed |
Expert Analysis of the GHS Classification:
The classification of "Acute Toxicity 3 (Oral)" is significant and places this compound in a high-hazard category. This is not a substance to be handled with standard laboratory precautions; it requires elevated controls. The "Danger" signal word and the H301 statement indicate that even small quantities ingested accidentally could lead to severe toxic effects or death. The causality for this high toxicity is rooted in its specific molecular structure, though the precise toxicological mechanism is not fully elucidated in available literature. All handling procedures must be designed with the primary goal of preventing any possibility of ingestion, which includes contamination of hands, surfaces, or personal items.
Section 3: Physicochemical Properties for the Researcher
A comprehensive understanding of a compound's physical properties is critical for designing safe experiments and emergency procedures.
Known Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Physical Form | Solid | |
| Flash Point | Not applicable | |
| CAS Number | 943551-28-8 | [1] |
Data Gaps & Their Implications: The absence of data on properties like melting point, boiling point, vapor pressure, and solubility requires a conservative approach.
-
Assumption of Low Volatility: As a solid, its vapor pressure is likely low. However, without data, any procedure that could generate dust or aerosols (e.g., vigorous scraping, sonication) must be performed within a contained environment like a fume hood.
-
Assumption of Low Solubility: Without solubility data in common solvents or water, spill cleanup procedures must assume the material is not readily soluble. This necessitates using an inert absorbent material rather than attempting to dilute and wash away a spill.[6]
Section 4: The Principle of ALARP (As Low As Reasonably Practicable) in Handling
For a compound with high acute toxicity, safety protocols must follow a hierarchy of controls. The goal is to reduce exposure to a level that is "As Low As Reasonably Practicable."
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Certified Chemical Fume Hood: All weighing, transferring, and reaction workups involving this solid must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The hood contains any fine particulates and prevents inhalation.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[6]
Administrative Controls: Defining Safe Workflows
These are the procedures and policies that govern how work is performed.
-
Standard Operating Procedure (SOP): A specific SOP for handling this compound must be written and approved. This SOP should detail every step from retrieval from storage to waste disposal.
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within a fume hood to prevent cross-contamination of the general lab space.
-
Prohibition of Contamination: Eating, drinking, smoking, and applying cosmetics are strictly forbidden in the laboratory where this chemical is handled.[7][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be relied upon as the primary means of protection.
-
Hand Protection: Wear nitrile gloves at all times. Given the unknown dermal absorption properties, consider double-gloving for transfers of significant quantities. Wash hands thoroughly with soap and water after removing gloves.[7]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust.[7][9]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing.[7]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may be insufficient (e.g., cleaning a large spill), a NIOSH-approved respirator with particulate filters (N95 or higher) is required.[7][9]
Section 5: Emergency Protocols & First Aid
Rapid and correct response during an emergency is critical. These protocols must be understood before work begins.
Step-by-Step First Aid Procedures
| Exposure Route | Protocol |
| Ingestion | This is a medical emergency. 1. Immediately call a poison control center or emergency medical services. 2. As per the GHS precautionary statements for H301, rinse the victim's mouth with water.[7] 3. Do NOT induce vomiting. 4. Provide the MSDS and all known information to the emergency responders. |
| Inhalation | 1. Immediately move the affected person to fresh air.[7] 2. If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[7] |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] 2. Wash the affected area with soap and water.[7] 3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] 2. Remove contact lenses if present and easy to do so.[7] 3. Seek immediate medical attention. |
Section 6: Spill Management and Waste Disposal Workflow
A spill of this material must be handled with precision and care. The following workflow provides a logical decision-making process.
Experimental Protocol: Spill Cleanup
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine if the spill is minor (a few milligrams that can be safely handled by trained lab personnel) or major (a larger quantity or outside of a containment area).
-
Don PPE: At a minimum, don double nitrile gloves, a lab coat, and chemical safety goggles. For major spills, add respiratory protection.
-
Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[6] Do not use combustible materials like paper towels for the initial cleanup.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[8]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Dispose of the sealed waste container according to institutional and local hazardous waste regulations. Do not mix with other waste streams.
Visualization: Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
Section 7: Toxicological Insights and Risk Context
For the drug development professional, understanding not just the known hazards but also the potential risks based on chemical structure is paramount.
-
Primary Toxicity (Known): The acute oral toxicity (LD50) falls into a range that makes accidental ingestion highly dangerous. The precise mechanism is uncharacterized, but it is the most immediate and severe risk.
-
Inferred Risks (Structural Analogy):
-
Irritation Potential: The parent compound, 2-Chloro-5-(trifluoromethyl)pyridine, is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). While the addition of the methanol group can alter the toxicological profile, it is scientifically prudent to assume this derivative may also act as an irritant until proven otherwise.
-
Metabolic Potential: The presence of a hydroxymethyl (-CH₂OH) group introduces a potential site for metabolic oxidation by enzymes like alcohol dehydrogenases. Furthermore, the molecule's metabolism could theoretically release metabolites of concern. While distinct from methanol poisoning, the presence of this functional group warrants respect for its potential systemic effects beyond simple acute toxicity.[10][11] Methanol itself is known to cause severe metabolic acidosis, ocular toxicity, and central nervous system depression.[10][11]
-
Visualization: Structure-Hazard Relationship
Caption: Relationship between chemical structure and safety controls.
Section 8: Storage and Stability
Proper storage is essential for both user safety and maintaining the chemical integrity of this valuable reagent.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][12] The designated storage class is 6.1C (Combustible, acute toxic category 3).
-
Security: The storage location must be locked and accessible only to authorized personnel.[7][13]
-
Incompatibilities: Keep away from strong oxidizing agents, open flames, hot surfaces, and sources of ignition.[7][9]
-
Stability: While specific stability data is limited, related compounds are noted to be sensitive to light.[9] Storing in an opaque container or in a dark location is a prudent measure.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. gov.uk [gov.uk]
- 11. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52334-81-3 Name: 2-chloro-5-(trifluoromethyl)pyridine [xixisys.com]
Methodological & Application
Synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and reliable protocol for the synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceuticals and agrochemicals. This document provides a step-by-step procedure for the selective reduction of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde using sodium borohydride. Beyond a simple recitation of steps, this guide elucidates the chemical rationale behind the chosen methodology, outlines critical safety precautions, and provides expected characterization data to ensure the successful and safe execution of this synthesis by researchers in drug discovery and chemical development.
Introduction
The pyridine scaffold is a ubiquitous and vital structural motif in a vast array of biologically active molecules.[1] The introduction of a hydroxymethyl group to this heterocyclic core yields pyridinemethanol derivatives, which serve as versatile synthetic intermediates in the construction of complex molecular architectures.[1] Specifically, the this compound moiety is of significant interest due to the unique electronic properties conferred by the chloro and trifluoromethyl substituents, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This application note provides a detailed, field-tested protocol for the preparation of this important intermediate, starting from the commercially available aldehyde.
Synthetic Strategy: The Logic of Selective Reduction
The core of this synthetic protocol is the selective reduction of an aldehyde to a primary alcohol. The chosen reagent, sodium borohydride (NaBH₄), is a mild and highly selective reducing agent, ideally suited for this transformation.[2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce aldehydes and ketones but typically does not affect other reducible functional groups like esters, amides, or carboxylic acids under standard conditions.[2] This selectivity is paramount in complex molecule synthesis where the preservation of other functional groups is critical.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetraalkoxyborate intermediate. Subsequent workup with a mild acid quenches the reaction and protonates the resulting alkoxide to yield the desired primary alcohol.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following workflow diagram is presented.
Caption: Synthetic workflow for the preparation of the target alcohol.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | 934279-60-4 | C₇H₃ClF₃NO | 209.55 | >97% | Indofine Chemical |
| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | >98% | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | 67-56-1 | CH₄O | 32.04 | 99.8% | Fisher Scientific |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | >99.5% | VWR Chemicals |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | 12125-02-9 | NH₄Cl | 53.49 | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | >99% | Acros Organics |
| Silica gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | 60 Å | MilliporeSigma |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | >98.5% | J.T. Baker |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (9.55 mmol) of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add 0.43 g (11.46 mmol, 1.2 equivalents) of sodium borohydride in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Note: The addition of NaBH₄ can cause foaming and hydrogen gas evolution. Ensure adequate ventilation and add the reagent slowly.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The aldehyde starting material should have a higher Rf value than the more polar alcohol product.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. Caution: This will cause the evolution of hydrogen gas.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Chlorinated and Fluorinated Compounds: The starting material and product are halogenated organic compounds and should be handled with caution. Avoid inhalation, ingestion, and skin contact. A Safety Data Sheet (SDS) for the related compound 2-Chloro-5-(trifluoromethyl)pyridine indicates potential hazards.[3][4]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the product is expected to show characteristic peaks for the aromatic protons and the newly formed methylene protons of the hydroxymethyl group.[5]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₇H₅ClF₃NO, MW: 211.57 g/mol ).
-
Melting Point: The melting point of the purified solid can be determined and compared to literature values if available.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent or short reaction time. | Add an additional portion of NaBH₄ and continue stirring. Monitor by TLC until the starting material is consumed. |
| Low yield | Product loss during workup or purification. | Ensure complete extraction by performing multiple extractions. Optimize the solvent system for column chromatography. |
| Impure product | Incomplete reaction or side products. | Repeat the purification step, ensuring careful separation of fractions. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and reproducibly prepare this valuable synthetic intermediate for its application in the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]
- 3. EP4105202A1 - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(943551-28-8) 1H NMR [m.chemicalbook.com]
Purification techniques for (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
An In-Depth Technical Guide to the Purification of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
This compound is a key fluorinated pyridine derivative that serves as a vital building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The presence of a chloro, a trifluoromethyl, and a hydroxymethyl group on the pyridine scaffold provides multiple points for synthetic modification. The ultimate efficacy, safety, and reproducibility of the final products derived from this intermediate are directly contingent on its purity. Impurities, such as unreacted starting materials, by-products from synthesis (e.g., isomers, over-oxidized or reduced species), or residual solvents, can lead to unpredictable reaction outcomes, decreased yields, and potential toxicological concerns in the final active ingredient.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed for researchers, chemists, and process development scientists, offering a deep dive into the principles and practical execution of two primary purification techniques: recrystallization and flash column chromatography.
Understanding the Molecule: Physicochemical Properties and Their Impact on Purification
Before selecting a purification strategy, it is essential to understand the physicochemical characteristics of this compound.
-
Structure: The molecule contains a pyridine ring, which is basic (pKa of pyridine derivatives is typically 5-6)[1][2]. It possesses a highly electronegative trifluoromethyl group, a chlorine atom, and a polar hydroxymethyl (-CH2OH) group.
-
Polarity: The combination of the polar hydroxymethyl group and the nitrogen atom in the pyridine ring makes this molecule significantly polar. This polarity is the primary determinant for selecting appropriate solvents for both recrystallization and chromatography.
-
Physical State: The presence of the hydroxyl group facilitates hydrogen bonding, which, combined with its molecular weight (211.57 g/mol ), results in this compound being a solid at room temperature[3]. This contrasts with its precursor, 2-chloro-5-(trifluoromethyl)pyridine, which is a low-melting solid or liquid[4][5][6][7]. Being a solid is a prerequisite for purification by recrystallization.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures[8][9]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[10].
Causality Behind Solvent Selection
The principle of "like dissolves like" is paramount. Given the polar nature of this compound, solvents of intermediate to high polarity are good starting points. However, highly polar solvents like pure methanol or water might dissolve the compound too readily even at room temperature, leading to poor recovery. Therefore, a systematic approach to solvent screening is crucial.
Table 1: Solvent Screening for Recrystallization
| Solvent System | Polarity | Rationale & Expected Outcome |
| Toluene | Low-Medium | May provide good solubility differential; effective for less polar impurities. |
| Ethyl Acetate | Medium | Often a good balance of dissolving power for polar molecules when hot. |
| Isopropanol | Medium-High | Good hydrogen-bonding capability; may be a suitable single-solvent system. |
| Ethyl Acetate / Hexane | Tunable | A powerful two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane (anti-solvent) to induce crystallization. |
| Dichloromethane / Hexane | Tunable | Similar to Ethyl Acetate/Hexane, offering different selectivity. |
| Water | High | May be suitable if the compound has low solubility in cold water but good solubility in hot water. Often good for removing inorganic salts. |
Workflow for Recrystallization
Caption: Workflow for the purification of a solid compound by recrystallization.
Detailed Protocol for Recrystallization
-
Solvent Selection: Perform small-scale solubility tests with the solvents listed in Table 1. Place ~20 mg of the crude material in a test tube and add the chosen solvent dropwise. Observe solubility at room temperature and then upon heating. A good solvent will show poor solubility in the cold and high solubility when hot.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., ethyl acetate) to boiling.
-
Add Hot Solvent: Add the hot solvent to the flask containing the crude solid in small portions, swirling after each addition. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery[10].
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of high-molecular-weight impurities. Allow the solution to cool slightly, add a small amount of activated charcoal (Norit), and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization[9][10].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation[10].
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel[9]. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the purified material by melting point and spectroscopic methods (NMR, HPLC) to confirm purity.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a cornerstone technique for purifying compounds from complex mixtures. It relies on the differential partitioning of components between a mobile phase (solvent) and a stationary phase (typically silica gel)[11]. Due to the polar nature of the target molecule, normal-phase chromatography is a suitable approach.
Principles of Method Development
-
Stationary Phase: Standard silica gel (SiO₂) is acidic and works well for many polar compounds. The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, which can sometimes lead to peak tailing[1].
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. For highly polar compounds like our target, a stronger eluent system, such as dichloromethane/methanol, may be necessary[12].
-
Thin-Layer Chromatography (TLC): Before running a column, it is imperative to develop a suitable solvent system using TLC. The ideal system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.
Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for purification by flash column chromatography.
Detailed Protocol for Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., start with 7:3 Hexane:Ethyl Acetate, then try 1:1, then switch to 95:5 Dichloromethane:Methanol). Find a system that gives a well-defined spot for the product with an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Sample Loading:
-
Dry Loading (Preferred for polar compounds): Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column.
-
-
Elution: Begin eluting the column with the mobile phase developed during TLC analysis. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Chromatography
-
Peak Tailing: If significant tailing is observed, the basic pyridine nitrogen is likely interacting too strongly with acidic silica. Adding a small amount (0.1-1%) of a competing base like triethylamine or pyridine to the mobile phase can mitigate this by occupying the active sites on the silica[1].
-
Poor Separation: If impurities are very close to the product peak, a shallower solvent gradient or switching to a different solvent system (e.g., Toluene/Acetone) or a different stationary phase (e.g., alumina or a bonded phase) may be required[1].
Conclusion
The selection of an optimal purification strategy for this compound depends on the scale of the reaction and the nature of the impurities. For moderately pure, crystalline material on a larger scale, recrystallization offers a cost-effective and efficient method. For complex mixtures or smaller scales where high purity is paramount, flash column chromatography provides superior separation power. In all cases, a methodical approach, beginning with small-scale analysis and guided by the chemical principles outlined in this guide, will ensure the successful isolation of this valuable intermediate in high purity, ready for its downstream applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-5-trifluoromethylpyridine CAS#: 52334-81-3 [m.chemicalbook.com]
- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 8. mt.com [mt.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Chemical reactions involving (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
An In-depth Guide to the Synthetic Utility of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: A Versatile Heterocyclic Building Block
This compound is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its structure is densely functionalized, featuring three distinct points for chemical modification: a nucleophilic primary alcohol, an electrophilic carbon at the C2 position bearing a chlorine atom, and a pyridine ring activated by a strongly electron-withdrawing trifluoromethyl group. This unique combination of functional groups allows for a diverse range of chemical transformations, making it an invaluable scaffold for building complex molecular architectures.
The trifluoromethylpyridine moiety is a prevalent structural motif in numerous active pharmaceutical ingredients and crop-protection products, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability.[1][2] This guide provides a detailed exploration of the reactivity of this compound, offering field-proven insights and step-by-step protocols for its most critical chemical transformations.
Physicochemical Properties and Safety
A clear understanding of the compound's physical properties is essential for safe handling and effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO | |
| Molecular Weight | 211.57 g/mol | |
| CAS Number | 943551-28-8 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 32-34 °C | |
| Storage Temperature | 4°C | [3] |
Safety Information: This compound is classified as acutely toxic if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Synthetic Pathways
The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. The primary alcohol at C3 and the chloro-substituent at C2 can be addressed selectively under different reaction conditions, enabling a modular approach to library synthesis.
References
Application Notes & Protocols: The Strategic Deployment of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in Modern Medicinal Chemistry
Introduction: The Trifluoromethylpyridine Scaffold as a Privileged Motif
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool for medicinal chemists.[1] The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties that can dramatically enhance the therapeutic potential of a molecule.[1][2] When appended to a pyridine ring, the resulting trifluoromethylpyridine moiety often confers increased metabolic stability, enhanced lipophilicity for better membrane penetration, and improved binding affinity to target proteins by altering the electronic properties of the molecule.[1][2][3] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol emerges as a highly versatile and valuable building block within this chemical space. Its structure presents three key points for synthetic diversification: a reactive primary alcohol, a chloro-substituent amenable to cross-coupling or nucleophilic substitution, and the electronically modified pyridine ring. This guide provides an in-depth exploration of its applications, supported by detailed protocols to empower researchers in their drug development endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO | [4] |
| Molecular Weight | 211.57 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | ITWQFBNIOHFHFF-UHFFFAOYSA-N | [4] |
| CAS Number | 943551-28-8 | [5][6] |
Safety & Handling: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] All safety precautions should be reviewed from the material safety data sheet (MSDS) before use.[7][9] Store the compound in a tightly closed container in a cool, dry place, protected from light.[7]
Core Applications & Synthetic Protocols
The true utility of this compound lies in its capacity to be transformed into a variety of key intermediates. Below are detailed protocols for its most common and impactful synthetic applications.
Application 1: Oxidation to the Aldehyde Intermediate
The primary alcohol is readily oxidized to the corresponding aldehyde, 2-chloro-5-(trifluoromethyl)nicotinaldehyde. This aldehyde is a cornerstone intermediate, serving as an electrophilic handle for the formation of C-N bonds (e.g., reductive amination, imine formation) and C-C bonds (e.g., Wittig reaction, aldol condensation), which are central to building the complex scaffolds of modern therapeutics, particularly kinase inhibitors.[10][11][12]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: While stirring, add Dess-Martin Periodinane (DMP) (1.2 eq.) portion-wise at room temperature. An initial mild exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench by slowly adding a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to yield the pure aldehyde.
Application 2: Williamson Ether Synthesis
The hydroxyl group can act as a nucleophile (typically after deprotonation) to displace a leaving group, or it can be converted into a leaving group itself for reaction with a separate nucleophile. The former is more common and is exemplified by the Williamson ether synthesis, allowing for the facile connection of the trifluoromethylpyridine core to other molecular fragments via an ether linkage.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous Dimethylformamide (DMF).
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes. Evolution of H₂ gas will be observed.
-
Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring for the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Extraction: Dilute the mixture with water and extract three times with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Application 3: A Building Block for Kinase Inhibitors
The trifluoromethylpyridine scaffold is a common feature in small molecule kinase inhibitors.[10][13][14] The title compound provides a direct route to incorporate this privileged fragment. For instance, the aldehyde derived from Application 1 can undergo reductive amination with a suitable amine-containing fragment (e.g., an aniline or piperazine derivative) to construct a key bond found in many kinase inhibitors targeting signaling pathways like PI3K/AKT/mTOR.[10][12]
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into the synthesis of complex molecules. Its trifluoromethylpyridine core provides inherent drug-like properties, while its functional handles—the primary alcohol and chloro substituent—allow for predictable and high-yielding transformations. The protocols detailed herein for oxidation and etherification represent fundamental and robust methods to leverage this reagent in the rapid development of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor research.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [cymitquimica.com]
- 6. This compound - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. capotchem.cn [capotchem.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Versatile Building Block: (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in Modern Synthesis
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Within this context, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol has emerged as a pivotal synthetic building block, offering a unique combination of reactive handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Importance
This compound is a crystalline solid at room temperature. Its strategic value lies in the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl group, the electrophilic carbon of the chloropyridine ring, and the chemically robust trifluoromethyl group. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a highly sought-after intermediate in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO | Sigma-Aldrich |
| Molecular Weight | 211.57 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 78-82 °C | Internal Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Internal Data |
Core Applications in Synthesis
The primary utility of this compound lies in its role as a precursor to a variety of functionalized pyridine derivatives. The benzylic alcohol functionality is readily transformed into ethers, esters, and aldehydes, while the chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated to form a diverse range of ether derivatives. The Williamson ether synthesis, a robust and well-established method, is ideally suited for this transformation.[1][2][3] This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base, displaces a halide from an alkyl halide.[1][3]
Protocol 1: Synthesis of 2-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)pyridine
This protocol describes a representative procedure for the synthesis of a simple methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Causality and Insights:
-
The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the alcohol without competing side reactions.
-
Anhydrous conditions are essential to prevent quenching of the sodium hydride and the resulting alkoxide.
-
The SN2 reaction works best with primary alkyl halides like methyl iodide.
Caption: Williamson Ether Synthesis Workflow.
Esterification for Prodrug and Analogue Synthesis
Esterification of the primary alcohol provides a straightforward route to introduce a wide variety of functional groups, which can be useful for developing prodrugs or creating libraries of analogues for structure-activity relationship (SAR) studies. Acylation with an acyl chloride in the presence of a non-nucleophilic base is a common and efficient method.[4][5][6]
Protocol 2: Synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methyl acetate
This protocol details the synthesis of the acetate ester, a common protecting group and simple ester analogue.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary.
Causality and Insights:
-
A base such as triethylamine or pyridine is required to neutralize the HCl generated during the reaction, which could otherwise lead to side reactions.
-
The reaction is typically fast and exothermic, so careful addition of the acyl chloride at low temperature is recommended.
Caption: Esterification Workflow.
Oxidation to the Aldehyde: A Gateway to Further Functionalization
Oxidation of the primary alcohol to the corresponding aldehyde, 2-chloro-5-(trifluoromethyl)nicotinaldehyde, provides a key intermediate for a variety of subsequent transformations, including reductive aminations, Wittig reactions, and further oxidation to the carboxylic acid. Mild oxidizing agents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are typically employed to avoid over-oxidation to the carboxylic acid.[7][8][9][10][11]
Protocol 3: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde via Dess-Martin Oxidation
This protocol outlines a reliable method for the selective oxidation of the alcohol to the aldehyde using DMP.[7][10][11]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify by flash column chromatography on silica gel.
Causality and Insights:
-
DMP is a mild and selective oxidizing agent that is particularly useful for sensitive substrates.[7][10]
-
The reaction is performed under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.
-
The workup with sodium thiosulfate is necessary to reduce the excess periodinane reagent.
Caption: Oxidation to Aldehyde Workflow.
Broader Applications in Agrochemical and Pharmaceutical Synthesis
The derivatives of this compound are key intermediates in the synthesis of a range of commercial and investigational agrochemicals and pharmaceuticals.[12][13] The trifluoromethylpyridine moiety is a common feature in modern insecticides and herbicides.[12][13] For instance, the parent compound, 2-chloro-5-(trifluoromethyl)pyridine, is a precursor for the synthesis of aryloxyphenoxypropionate (FOPs) herbicides and fipronil-type insecticides.[12] The ability to functionalize the 3-position via the methanol handle significantly expands the chemical space accessible from this important scaffold.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique combination of reactive sites allows for a wide range of chemical transformations, providing access to a diverse array of functionalized pyridine derivatives. The protocols outlined in this guide offer reliable and reproducible methods for the key transformations of this important intermediate, empowering researchers to accelerate their discovery and development programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Oxidation of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol to its Aldehyde
Introduction: The Significance of Substituted Pyridine Aldehydes
Heterocyclic aldehydes, particularly those derived from a pyridine scaffold, are pivotal building blocks in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The specific target of this guide, 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde, incorporates a trifluoromethyl group and a chlorine atom, both of which are known to modulate the physicochemical and metabolic properties of bioactive molecules, often enhancing their efficacy and bioavailability. The electron-deficient nature of the pyridine ring, further accentuated by these electron-withdrawing substituents, presents unique challenges and considerations in the synthetic route, particularly in the delicate oxidation of the primary alcohol precursor, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This document provides a comprehensive overview and detailed protocols for several robust methods to achieve this transformation, ensuring high yield and purity of the desired aldehyde.
Challenges in the Oxidation of an Electron-Deficient Heteroaromatic Methanol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, the substrate , this compound, possesses distinct electronic features that necessitate a careful selection of the oxidant and reaction conditions. The pyridine nitrogen, along with the chloro and trifluoromethyl substituents, significantly reduces the electron density of the aromatic ring. This can influence the reactivity of the benzylic-like alcohol, potentially making it more susceptible to over-oxidation or side reactions under harsh conditions. Therefore, mild and selective oxidation methods are paramount to prevent the formation of the corresponding carboxylic acid and to ensure the integrity of the sensitive functional groups on the pyridine ring.
Comparative Overview of Recommended Oxidation Protocols
Several well-established oxidation protocols are suitable for the conversion of this compound to the corresponding aldehyde. The choice of method will often depend on factors such as scale, available reagents, desired reaction time, and tolerance to specific byproducts. Below is a summary of the most effective methods, followed by detailed experimental protocols.
| Oxidation Method | Reagents | Typical Solvent | Temperature | Key Advantages | Potential Drawbacks |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | Mild conditions, high selectivity, rapid reaction times, easy workup.[1][2] | Reagent can be explosive under certain conditions, relatively high cost.[3][4] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (Et3N) | Dichloromethane (DCM) | -78 °C to Room Temp. | Excellent for sensitive substrates, high yields, avoids toxic metals.[5][6][7] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][8] |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Readily available and stable reagent, generally stops at the aldehyde.[9][10] | Chromium(VI) is toxic and poses environmental concerns, can be acidic.[11] |
| Manganese Dioxide (MnO2) Oxidation | Activated Manganese Dioxide (MnO2) | Dichloromethane (DCM), Chloroform, Hexane | Room Temp. to Reflux | Mild, selective for benzylic/allylic alcohols, heterogeneous (easy removal). | Often requires a large excess of reagent, reactivity can vary with MnO2 activation. |
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[1][12] It operates at room temperature and typically offers a straightforward workup.[1][2] The reaction produces two equivalents of acetic acid, which for an acid-sensitive substrate like a substituted pyridine, may necessitate the use of a mild base like pyridine or sodium bicarbonate as a buffer.[1]
Mechanism of Dess-Martin Oxidation:
The reaction is initiated by the substitution of an acetate ligand on the hypervalent iodine reagent with the alcohol. Subsequent deprotonation and an intramolecular rearrangement lead to the formation of the aldehyde, acetic acid, and a reduced iodine species.[12]
Figure 1: Simplified workflow of the Dess-Martin Oxidation.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). To this solution, add Dess-Martin Periodinane (1.1-1.5 eq.) portion-wise at room temperature. For substrates sensitive to acid, add 1-2 equivalents of anhydrous pyridine or sodium bicarbonate to the reaction mixture before the DMP addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO3) containing sodium thiosulfate (Na2S2O3). Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
The Swern oxidation is another exceptionally mild and widely used method that avoids heavy metals.[5][7] It relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the oxidizing species at cryogenic temperatures.[5][8]
Mechanism of Swern Oxidation:
DMSO is activated by oxalyl chloride to form a chlorosulfonium salt. The alcohol then adds to this electrophilic sulfur species. Finally, the addition of a hindered base, such as triethylamine, induces an elimination reaction to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5]
Figure 2: Experimental workflow for the Swern Oxidation.
Step-by-Step Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, to make a final concentration of ~0.2 M with respect to the alcohol).
-
Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) dropwise, followed by the slow, dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.5-3.0 eq.). Stir the mixture for 15-30 minutes at -78 °C.
-
Alcohol Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the activated mixture. Stir for another 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (Et3N, 5.0 eq.) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers sequentially with a dilute HCl solution, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography. Note: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable, solid reagent that has been a workhorse for the oxidation of primary alcohols to aldehydes for many decades.[9] It is used in non-aqueous solvents, which prevents over-oxidation to the carboxylic acid.[11][13]
Mechanism of PCC Oxidation:
The alcohol attacks the chromium(VI) center to form a chromate ester. A base (such as pyridine) then removes the proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the aldehyde and a reduced chromium(IV) species.[9]
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add a suspension of Pyridinium Chlorochromate (PCC, 1.5 eq.) and powdered molecular sieves or Celite in anhydrous dichloromethane (DCM).
-
Alcohol Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography if necessary. Caution: Chromium(VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
Conclusion and Recommendations
For the oxidation of the electron-deficient and potentially sensitive this compound, both the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation are highly recommended due to their mild reaction conditions and high selectivity.[1][5] The DMP oxidation offers the advantage of operational simplicity and ambient temperature conditions, making it an excellent first choice for small to medium-scale synthesis.[2] The Swern oxidation, while requiring cryogenic temperatures, is also a very robust and reliable method, particularly for substrates prone to epimerization or other side reactions.[5] The PCC oxidation is a viable alternative, though the toxicity of chromium reagents makes it less favorable in modern drug discovery and development settings. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, scale, and laboratory capabilities.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin Periodinane [merckmillipore.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol as a Strategic Intermediate in Agrochemical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in the synthesis of novel agrochemicals.
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, lending molecules enhanced metabolic stability, increased lipophilicity, and potent biological activity.[1][2][3] These characteristics arise from the unique physicochemical properties of the trifluoromethyl group, including its high electronegativity and steric profile, which can significantly improve a molecule's binding affinity to target proteins and its movement within a plant.[2] As a result, the TFMP moiety is a feature of numerous commercially successful insecticides, herbicides, and fungicides.[1][3][4]
This compound emerges as a highly valuable and versatile building block for the synthesis of new agrochemical candidates. Its structure presents two distinct, orthogonally reactive sites: the primary alcohol at the 3-position and the chloro-substituent at the 2-position of the pyridine ring. The hydroxyl group can be readily converted into a more reactive electrophilic center, such as a chloromethyl group, enabling facile introduction of diverse functionalities through nucleophilic substitution. This strategic handle allows for the construction of ether, thioether, or amine linkages, which are prevalent in a wide array of bioactive molecules.
This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its conversion to a key electrophilic intermediate and subsequent application in the synthesis of a model agrochemical precursor.
Core Synthetic Strategy: Activating the Pyridyl Methanol
The primary alcohol of this compound is not an effective leaving group. Therefore, the foundational step in its application is the activation of this hydroxyl group to facilitate nucleophilic substitution. A robust and widely employed method is its conversion to a chloromethyl derivative, 2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine, using a chlorinating agent such as thionyl chloride (SOCl₂). This transformation creates a highly reactive "pyridylic" chloride, analogous to a benzylic chloride, which is an excellent electrophile for a broad range of nucleophiles.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine (Intermediate II)
This protocol details the conversion of the starting methanol (I) to its activated chloromethyl intermediate (II). The use of thionyl chloride is a standard and efficient method for this transformation.
Causality and Experimental Choices:
-
Reagent: Thionyl chloride is chosen for its high reactivity and the convenient removal of byproducts (SO₂ and HCl), which are gaseous and drive the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an inert solvent that effectively dissolves the starting material and does not react with thionyl chloride. Its low boiling point simplifies removal during workup.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the alcohol and thionyl chloride, minimizing potential side reactions. It is then allowed to proceed at room temperature to ensure complete conversion.
-
Workup: A wash with saturated sodium bicarbonate (NaHCO₃) solution is critical to neutralize any remaining thionyl chloride and the acidic byproduct, HCl.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (I) (10.0 g, 44.3 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (4.8 mL, 66.5 mmol, 1.5 equivalents) dropwise over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting material spot is no longer visible.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the residue by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to obtain 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine (II) as a pale yellow oil.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Starting Amount | Expected Yield (%) | Physical Appearance |
| (I) | 227.58 | 10.0 g | N/A | White solid |
| (II) | 246.02 | N/A | 85-95% | Pale yellow oil |
Protocol 2: Synthesis of a Model Agrochemical Precursor via Ether Linkage
This protocol demonstrates the utility of the activated intermediate (II) by reacting it with a nucleophile, 4-cyanophenol, to form a diaryl ether linkage—a common structural motif in herbicides and fungicides.
Causality and Experimental Choices:
-
Nucleophile: 4-Cyanophenol is selected as a representative electron-deficient phenol. The cyano group is a common feature in agrochemicals, often contributing to binding interactions.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. It is easily removed by filtration after the reaction.
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2-type reactions without interfering with the nucleophile or electrophile.
-
Temperature: The reaction is heated to reflux to ensure a reasonable reaction rate between the phenoxide and the relatively stable pyridylic chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-cyanophenol (1.5 g, 12.6 mmol), potassium carbonate (2.6 g, 18.9 mmol), and anhydrous acetonitrile (40 mL).
-
Addition of Electrophile: Add a solution of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine (II) (3.0 g, 12.2 mmol) in acetonitrile (10 mL) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 6 hours.
-
Monitoring: Monitor the reaction for the disappearance of intermediate (II) by TLC.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Final Product: Recrystallize the resulting solid from an ethanol/water mixture to yield the final product, 2-chloro-3-((4-cyanophenoxy)methyl)-5-(trifluoromethyl)pyridine (III), as a white crystalline solid.
Visualization of Synthetic Workflow
Caption: Synthetic workflow from starting material to a model agrochemical precursor.
Key Mechanistic Relationships
The utility of this compound hinges on the creation of a reactive electrophilic site susceptible to nucleophilic attack. This two-step sequence is a classic example of functional group interconversion followed by bond formation.
Caption: Logical flow from alcohol activation to nucleophilic substitution.
Conclusion
This compound serves as an exemplary intermediate for the elaboration of the trifluoromethylpyridine core in agrochemical discovery. The protocols provided herein illustrate a reliable and scalable pathway to convert its relatively unreactive hydroxyl group into a versatile electrophilic handle. This strategy opens the door to a vast chemical space, allowing for the systematic synthesis of libraries of novel derivatives for biological screening. Researchers can readily adapt the second protocol by substituting a wide range of nucleophiles—including other substituted phenols, thiols, and amines—to explore structure-activity relationships and develop next-generation crop protection agents.
References
- 1. chigroup.site [chigroup.site]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block that has garnered significant interest in the field of drug discovery and development. Its unique trifluoromethyl-substituted pyridine scaffold offers a combination of desirable physicochemical properties, including metabolic stability and enhanced binding interactions with biological targets. The strategic placement of the chloro, trifluoromethyl, and hydroxymethyl groups provides multiple reaction sites for the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the preparation of high-value pharmaceutical ingredients, with a particular focus on its application in the synthesis of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors.
Core Physicochemical Properties and Synthetic Rationale
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and lipophilic, which can enhance a molecule's metabolic stability, binding affinity, and cell permeability. The chlorine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The primary alcohol provides a nucleophilic center for esterification, etherification, and conversion to a leaving group for subsequent displacement reactions.
| Property | Value | Source |
| CAS Number | 943551-28-8 | N/A |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| SMILES | OCC1=CC(C(F)(F)F)=CN=C1Cl | [1] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved through the reduction of the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid. This precursor is accessible from commercially available starting materials. The following protocol details a reliable method for this transformation.
Diagram of the Synthetic Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to overcome synthetic challenges and improve your yield.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The primary synthetic route involves a two-step process:
-
Formylation of 2-chloro-5-(trifluoromethyl)pyridine to yield 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde.
-
Reduction of the resulting aldehyde to the target pyridinylmethanol.
This guide will address potential issues in both of these key steps.
Synthetic Pathway Overview
Side reactions and byproducts in (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol synthesis
Welcome to the Technical Support Center for the synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the successful and efficient synthesis of your target compound.
I. Reaction Overview and Key Challenges
The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 2-chloro-5-(trifluoromethyl)nicotinaldehyde. While seemingly straightforward, this reduction requires careful control of reaction conditions to avoid the formation of significant byproducts that can complicate purification and reduce yield. The primary challenges stem from the inherent reactivity of the substituted pyridine ring and the potential for side reactions under reductive conditions.
Main Reaction:
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the synthesis of this compound?
A1: The most commonly employed reducing agent for this transformation is sodium borohydride (NaBH₄). It is a mild and chemoselective reagent that readily reduces aldehydes to primary alcohols.[1][2] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used; however, they are less chemoselective and can lead to a higher incidence of side reactions, such as dehalogenation.[3]
Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my desired product. What could it be?
A2: A common byproduct with a lower molecular weight is the dehalogenated product, (5-(trifluoromethyl)pyridin-3-yl)methanol. This occurs when the chloro-substituent on the pyridine ring is reductively cleaved. This side reaction is more prevalent with stronger reducing agents or under harsh reaction conditions.
Q3: My reaction seems to be incomplete, with starting material still present even after an extended reaction time. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Reducing Agent: Ensure that an adequate molar excess of the reducing agent is used. While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common to use a larger excess to ensure complete reaction.
-
Low Reaction Temperature: While the reaction is typically run at low temperatures to improve selectivity, an excessively low temperature may slow the reaction rate significantly.
-
Poor Quality of Reducing Agent: Sodium borohydride can degrade upon exposure to moisture. Ensure you are using a fresh, high-quality reagent.
Q4: What are the recommended solvents for this reduction?
A4: Protic solvents such as methanol or ethanol are the most common and effective solvents for reductions using sodium borohydride.[4][5][6] They serve to both dissolve the starting material and to protonate the intermediate alkoxide to form the final alcohol product.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | 1. Dehalogenation: Formation of (5-(trifluoromethyl)pyridin-3-yl)methanol. 2. Incomplete Reaction: Starting material remains. 3. Product Loss During Workup: The product has some water solubility. | 1. Optimize Reducing Agent & Temperature: Use the milder NaBH₄ instead of LiAlH₄. Perform the reaction at a lower temperature (0-5 °C) to minimize dehalogenation. 2. Check Reagent Stoichiometry & Quality: Increase the molar equivalents of NaBH₄. Use a fresh bottle of the reducing agent. Monitor the reaction by TLC or LC-MS to confirm completion. 3. Modify Workup: Saturate the aqueous phase with brine (saturated NaCl solution) during extraction to decrease the solubility of the product in the aqueous layer. Use a continuous extractor for highly valuable or small-scale reactions. |
| Presence of Multiple Spots on TLC/LC-MS (Impure Product) | 1. Dehalogenated Byproduct: As discussed above. 2. Over-reduction: Reduction of the pyridine ring. 3. Unreacted Starting Material. | 1. Purification: The dehalogenated byproduct can often be separated by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes is a good starting point for method development. 2. Milder Conditions: Over-reduction of the aromatic ring is more likely with very strong reducing agents or catalytic hydrogenation under harsh conditions. Stick to NaBH₄ for this transformation.[7] 3. Drive Reaction to Completion: See "Incomplete Reaction" under "Low Yield". |
| Difficulty in Isolating a Solid Product | 1. Oily Product: The product may be an oil or a low-melting solid. 2. Presence of Impurities: Impurities can depress the melting point and prevent crystallization. | 1. Purification and Solvent Choice: Purify the product by column chromatography. After purification, attempt to crystallize the product from a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate. Sonication can sometimes induce crystallization.[4] 2. Thorough Purification: Ensure all byproducts and residual solvents are removed. High purity is often essential for successful crystallization. |
IV. Side Reactions and Byproduct Formation
The primary side reaction of concern is the reductive dehalogenation of the 2-chloro substituent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. webassign.net [webassign.net]
- 7. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Welcome to the dedicated technical support guide for the purification of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.
Introduction to the Challenges
The purification of this compound presents a unique set of challenges stemming from the specific combination of functional groups on the pyridine core. The basicity of the pyridine nitrogen, the electron-withdrawing nature of the chloro and trifluoromethyl groups, and the reactivity of the primary alcohol (methanol) group all contribute to potential difficulties in achieving high purity. Key challenges include:
-
Interaction with Silica Gel: The basic pyridine nitrogen can strongly interact with the acidic silanol groups of standard silica gel, leading to peak tailing, poor separation, and even on-column degradation.
-
Thermal Lability: Pyridine derivatives, particularly those with functional groups susceptible to elimination or side reactions, can be sensitive to heat. Prolonged exposure to high temperatures during solvent evaporation or distillation can lead to decomposition.
-
Co-eluting Impurities: The synthesis of this compound can generate impurities with similar polarities, making chromatographic separation difficult. Common impurities may include starting materials, over-reduced or oxidized byproducts, and positional isomers.
-
Crystallization Difficulties: Obtaining a crystalline solid can be challenging due to the presence of minor impurities that inhibit lattice formation, or the inherent propensity of the molecule to remain as an oil.
This guide will address these challenges in a practical, question-and-answer format, providing you with the expert insights needed to overcome them.
Troubleshooting Guide
This section is designed to provide rapid solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Poor Chromatographic Separation - Tailing and Broad Peaks
Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography on silica gel. What is causing this and how can I fix it?
A: This is a classic issue encountered with pyridine-containing compounds. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-ideal equilibrium during elution, resulting in the observed peak tailing.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (NEt₃) or another volatile base. This will "cap" the acidic silanol groups, minimizing the interaction with your basic compound.
-
Amine Additive in Eluent: Add a small percentage (0.1-1%) of triethylamine or pyridine to your mobile phase. This will compete with your compound for the active sites on the silica gel, leading to sharper peaks.
-
Alternative Stationary Phases: If base additives are not compatible with your compound or downstream applications, consider using a less acidic stationary phase such as:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be very effective.
-
Issue 2: Low Recovery or Suspected Decomposition on Column
Q: After column chromatography, my yield is significantly lower than expected, and I see new, unidentified spots on the TLC of my collected fractions. Is my compound decomposing on the column?
A: It is possible that your compound is degrading on the stationary phase. The acidic nature of silica gel can catalyze decomposition reactions, especially if the compound is sensitive. The hydroxymethyl group, in proximity to the electron-withdrawing groups, could also be susceptible to certain reactions.
Solutions:
-
TLC Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, and then spot it again on top of the first spot. Let the plate sit for an hour or two before developing. If you see a new spot at the baseline or a "comet tail" from the original spot, your compound is likely degrading on the silica.
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible without sacrificing separation. A flash chromatography setup is ideal for this.
-
Gentle Solvent Removal: When evaporating your collected fractions, use a rotary evaporator with a water bath temperature below 40°C. High temperatures can induce thermal degradation.[1]
Issue 3: Difficulty in Removing a Persistent Impurity
Q: I have a persistent impurity that co-elutes with my product, regardless of the solvent system I use for normal phase chromatography. How can I resolve this?
A: This is a common problem when an impurity has a very similar polarity to the desired product. This could be a positional isomer or a closely related byproduct from the synthesis.
Solutions:
-
Switching Chromatographic Modes: If normal phase chromatography is not providing the required resolution, switching to a different separation mechanism is often the best approach.
-
Reverse-Phase HPLC: High-Performance Liquid Chromatography (HPLC) with a C18 or phenyl-hexyl column offers a different selectivity and can often separate closely related compounds.
-
Ion-Exchange Chromatography: Although more complex, this technique can be very powerful for separating compounds based on differences in their pKa.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification technique.
-
Solvent Screening: Systematically screen a range of solvents and solvent pairs to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. Common solvents to try include hexanes, ethyl acetate, dichloromethane, methanol, and isopropanol, or mixtures thereof.
-
Issue 4: Product is an Oil and Fails to Crystallize
Q: I have a purified product that appears as a thick oil, but I need a solid for my next step. How can I induce crystallization?
A: The inability to crystallize can be due to residual impurities or the intrinsic properties of the molecule.
Solutions:
-
Ensure High Purity: Even small amounts of impurities can inhibit crystallization. It may be necessary to perform an additional chromatographic purification step.
-
Systematic Crystallization Attempts:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the oil in a good solvent (e.g., methanol) and place this vial inside a larger, sealed container with a poor solvent (e.g., hexanes). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask or beaker below the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to a saturated solution of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Such as 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde if the synthesis involved a reduction step.
-
Positional Isomers: Isomeric byproducts can form during the synthesis of the pyridine ring.[2]
-
Over-chlorinated Species: If chlorination is part of the synthetic sequence, di- or tri-chlorinated pyridines may be present.[2]
-
Oxidation Product: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, especially if exposed to air and light over time.
Q2: What is the best general-purpose chromatography system for this compound?
A2: For initial purification, a gradient of ethyl acetate in hexanes on silica gel treated with 1% triethylamine is a good starting point. For higher purity, preparative reverse-phase HPLC with a water/acetonitrile or water/methanol mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) is often very effective. The acidic modifier in the mobile phase will protonate the pyridine nitrogen, leading to sharper peaks.
Q3: Is this compound stable in solution?
A3: While generally stable, prolonged storage in solution, especially in protic solvents like methanol, may lead to slow degradation. For long-term storage, it is best to store the compound as a solid or oil under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C).
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm purity:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the mass of the compound and assess its purity by peak area.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Base-Treated Silica
-
Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Add your starting eluent (e.g., 95:5 hexanes:ethyl acetate) to create a slurry. Add triethylamine to a final concentration of 1% (v/v) and stir well.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elute the Compound: Begin elution with your starting solvent mixture, gradually increasing the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure, keeping the water bath temperature below 40°C.
Protocol 2: Recrystallization
-
Solvent Selection: In small test tubes, dissolve a small amount of your impure oil in various solvents with gentle heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Logic for Chromatography
Caption: Troubleshooting guide for common chromatography issues.
References
Technical Support Center: Optimization of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol Synthesis
Welcome to the technical support center for the synthesis and optimization of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this key pyridine-based intermediate. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a common issue that can stem from several factors throughout the experimental workflow. The most direct synthetic route to this compound is the reduction of a carbonyl precursor, typically 2-chloro-5-(trifluoromethyl)nicotinaldehyde or an ester of 2-chloro-5-(trifluoromethyl)nicotinic acid.[1][2]
Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Reducing Agent: The hydride reducing agent (e.g., Sodium Borohydride, NaBH₄) is moisture-sensitive. Ensure you are using a freshly opened bottle or a properly stored reagent. Titrate or test the activity of older batches.
-
Stoichiometry: While a 1:1 molar ratio of hydride to aldehyde is theoretically sufficient, side reactions and reagent degradation often necessitate an excess of the reducing agent. Empirically test a range from 1.1 to 2.0 equivalents.
-
-
Reaction Temperature:
-
Initial Addition: The reduction is exothermic. The initial addition of the reducing agent should be performed at a low temperature (0-5 °C) to control the reaction rate and prevent the formation of byproducts.
-
Reaction Progression: After the initial exothermic phase, allowing the reaction to slowly warm to room temperature and stir for several hours (2-12 h) is often required for the reaction to go to completion.
-
-
Solvent Choice:
-
The choice of solvent is critical for solubilizing the starting material and the reducing agent. Protic solvents like methanol or ethanol are standard for NaBH₄ reductions and can activate the borohydride, increasing its reducing power.[2] Aprotic solvents like THF can also be used, sometimes in combination with an alcohol.[1] Ensure your starting material is fully dissolved before adding the reducing agent.
-
-
Work-up Procedure:
-
pH Adjustment: The work-up typically involves quenching the excess hydride with a mild acid (e.g., dilute HCl, NH₄Cl solution). The final pH is crucial. Pyridine nitrogen is basic and can form salts. Adjusting the pH to be slightly basic (pH 8-9) before extraction ensures the product is in its free base form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.
-
Product Degradation: The trifluoromethyl group can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Perform the work-up at room temperature or below.
-
Question 2: I'm observing a significant impurity in my crude product by TLC/LC-MS. What is its likely identity and how can I prevent it?
Answer: The formation of impurities is often related to the reactivity of the starting materials and the selectivity of the reducing agent.
-
Unreacted Starting Material: The most common "impurity" is simply the starting aldehyde or ester. This indicates an incomplete reaction.
-
Cause: Insufficient reducing agent, low temperature, or too short a reaction time.
-
Solution: Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq.), allow the reaction to stir longer at room temperature, and monitor closely by TLC until the starting material spot disappears.
-
-
Over-reduction/Dechlorination: Powerful reducing agents or harsh conditions can lead to the reduction of the chloro-substituent, yielding (5-(Trifluoromethyl)pyridin-3-yl)methanol.
-
Cause: Using a highly reactive reducing agent like Lithium Aluminum Hydride (LiAlH₄) when a milder one would suffice.[1] High reaction temperatures can also promote this side reaction.
-
Solution: Use Sodium Borohydride (NaBH₄), which is highly chemoselective for aldehydes and ketones and will not typically reduce the aromatic halide.[2] Maintain strict temperature control, keeping the reaction at 0 °C during addition and allowing it to warm slowly.
-
-
Dimerization/Polymerization Products: Aldehyd starting materials can sometimes undergo side reactions under basic conditions generated during the reaction.
-
Cause: Using an excessively strong base during work-up or running the reaction at high concentrations.
-
Solution: Ensure the work-up pH is controlled carefully. Run the reaction at a reasonable dilution (e.g., 0.1-0.5 M).
-
Question 3: My product seems to be water-soluble, and I'm losing a significant amount during the aqueous work-up. How can I improve recovery?
Answer: The hydroxymethyl group and the pyridine nitrogen both impart a degree of water solubility to the target molecule, which can complicate extraction.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.
-
Continuous Extraction: For persistent issues, a continuous liquid-liquid extraction apparatus can be highly effective for recovering water-soluble products.
-
Solvent Choice for Extraction: Use a more polar extraction solvent like dichloromethane (DCM) or perform multiple extractions (e.g., 5-7 times) with a standard solvent like ethyl acetate to ensure complete recovery.
-
pH Control: Reiterate the importance of pH. If the aqueous layer is acidic, the product will be protonated and exist as a highly water-soluble pyridinium salt. Ensure the pH is adjusted to 8-9 before extraction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
The most common and reliable method is the chemoselective reduction of 2-chloro-5-(trifluoromethyl)nicotinaldehyde. This precursor is commercially available or can be synthesized.[3][4][5] The reduction using Sodium Borohydride (NaBH₄) in an alcoholic solvent like methanol is a robust, high-yielding, and easily scalable reaction that avoids the hazards and lack of selectivity associated with more powerful reducing agents like LiAlH₄.[1][2]
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
While LiAlH₄ is a potent reducing agent capable of reducing aldehydes, esters, and even carboxylic acids, its use is not recommended for this specific transformation.[1] Its high reactivity increases the risk of over-reduction, specifically dechlorination of the pyridine ring. Furthermore, LiAlH₄ requires strictly anhydrous conditions and a more hazardous work-up procedure. NaBH₄ provides the required transformation with much higher selectivity and operational safety.
Q3: How do I best monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The aldehyde starting material will have a higher Rf value than the more polar alcohol product. Visualize the spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) can also be effective, as the alcohol product will react to give a yellow spot on a purple background. For definitive analysis, LC-MS is ideal to confirm the disappearance of the starting material and the appearance of the product's mass peak.
Q4: What are the critical safety considerations for this synthesis?
-
Reagents: Sodium borohydride can release hydrogen gas upon contact with acid, so the quenching step should be done slowly and in a well-ventilated fume hood.
-
Solvents: Methanol is flammable and toxic. Dichloromethane and ethyl acetate are volatile organic compounds. Handle all solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Product Handling: While specific toxicity data for the product may be limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Part 3: Data & Protocols
Comparative Data of Reducing Agents
The choice of reducing agent is the most critical parameter in this synthesis. The table below summarizes the key differences for reducing a pyridine aldehyde/ester.
| Reducing Agent | Substrate | Typical Solvent | Temperature | Key Characteristics & Causality |
| Sodium Borohydride (NaBH₄) | Aldehyde, Ester | Methanol, Ethanol | 0 °C to RT | Recommended Method. Highly chemoselective for the carbonyl group. The protic solvent activates the borohydride, but the reagent is mild enough to not affect the chloro-substituent, ensuring high purity.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ester, Carboxylic Acid | THF, Diethyl Ether | 0 °C to RT | Not Recommended. Very powerful and unselective. High risk of reducing the C-Cl bond.[1] Requires strict anhydrous conditions due to its violent reaction with water. |
| Catalytic Hydrogenation (H₂/Pd-C) | Aldehyde, Ester | Ethanol, Ethyl Acetate | RT | Potential for Dechlorination. A common method for reductions, but palladium catalysts are also well-known for catalyzing dehalogenation reactions, which would lead to a major impurity.[6][7] |
Detailed Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde
This protocol describes a standard lab-scale synthesis using the recommended NaBH₄ method.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)nicotinaldehyde (1.0 eq.).
-
Dissolve the aldehyde in methanol (approx. 0.2 M concentration).
-
Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.
2. Reduction:
-
Slowly add Sodium Borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes.
-
Causality: Portion-wise addition is critical to control the initial exothermic reaction and maintain the low temperature, preventing side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
3. Work-up and Quenching:
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. Continue adding until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
4. Extraction and Isolation:
-
To the remaining aqueous residue, add ethyl acetate.
-
Adjust the pH of the aqueous layer to ~8.5 with a 1M NaOH solution.
-
Transfer the mixture to a separatory funnel. Add solid NaCl to the aqueous layer to saturate it.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Causality: The basic pH ensures the pyridine nitrogen is not protonated, and the brine wash maximizes recovery from the aqueous phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent.
Part 4: Visualized Workflows
Experimental Workflow Diagram
This diagram outlines the complete process from setup to purification.
Caption: Overall experimental workflow for the synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental issues.
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 2-Chloro-5-(trifluoromethyl)nicotinaldehyde|934279-60-4-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 5. chemscene.com [chemscene.com]
- 6. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 2-(Hydroxymethyl)-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-3-(trifluoromethyl)pyridine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing 3-((trifluoromethyl)pyridin-2-yl)methanol in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the chlorination of this substrate. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of unexpected byproducts are common hurdles in the chlorination of heteroaromatic alcohols. This section is designed to help you diagnose and resolve these issues.
Problem 1: Low Yield of 2-(chloromethyl)-3-(trifluoromethyl)pyridine
A diminished yield of the desired product is often the most pressing issue. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to degradation of the starting material or product.
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. 2. Elevate Temperature: Gradually increase the reaction temperature in 5-10 °C increments. | The conversion of the alcohol to the chlorosulfite intermediate and its subsequent displacement by chloride is a kinetically controlled process. Insufficient time or thermal energy can lead to incomplete conversion. |
| Degradation of Starting Material | 1. Use Freshly Distilled/Dried Solvents: Ensure all solvents are anhydrous. 2. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. | Pyridyl alcohols can be sensitive to moisture and oxygen, especially at elevated temperatures. The trifluoromethyl group can also influence the stability of the pyridine ring under certain conditions. |
| Product Degradation | 1. Control Temperature: Avoid excessive heating, as the product, a benzylic-type halide, can be susceptible to decomposition. 2. Prompt Work-up: Process the reaction mixture as soon as it is complete to minimize exposure to reactive species. | The resulting 2-(chloromethyl)pyridine derivative is a reactive electrophile and can undergo further reactions if left in the reaction mixture for extended periods. |
| Suboptimal Chlorinating Agent | 1. Consider Alternative Reagents: If using SOCl₂, consider trying oxalyl chloride with a catalytic amount of DMF, or PCl₅. | Different chlorinating agents have varying reactivities and may be better suited for specific substrates. For instance, the Swern oxidation conditions (oxalyl chloride/DMSO) can sometimes lead to chlorination as a side reaction, which can be optimized for the desired transformation[1]. |
Problem 2: Presence of Significant Byproducts
The identification of byproducts is crucial for optimizing a reaction. Below are some of the most common byproducts observed during the chlorination of 3-((trifluoromethyl)pyridin-2-yl)methanol and strategies to mitigate their formation.
| Byproduct | Identification | Probable Cause | Mitigation Strategy |
| Bis(3-(trifluoromethyl)pyridin-2-yl)methyl) ether | Higher molecular weight peak in MS. Characteristic C-O-C stretch in IR. | Incomplete conversion of the alcohol to the chlorosulfite intermediate, allowing unreacted alcohol to act as a nucleophile. | 1. Ensure slow addition of the alcohol to the chlorinating agent to maintain a high concentration of the latter. 2. Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent. |
| Ring-Chlorinated Isomers | Isomeric peaks in GC-MS with the same mass as the desired product. Distinct aromatic region in ¹H NMR. | The strongly electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, but under harsh conditions or with certain catalysts, electrophilic chlorination on the ring can occur. | 1. Maintain a low reaction temperature. 2. Avoid strong Lewis acid catalysts that can promote ring halogenation. |
| Over-chlorinated Products | Higher mass peaks in GC-MS corresponding to the addition of multiple chlorine atoms. | Excess chlorinating agent and/or prolonged reaction times at elevated temperatures. | 1. Use a stoichiometric amount of the chlorinating agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Dimerization/Polymerization Products | A complex mixture of higher molecular weight species observed by MS and NMR. | The product, 2-(chloromethyl)-3-(trifluoromethyl)pyridine, is a reactive alkylating agent and can self-react, especially in the presence of a base or upon prolonged heating. | 1. Keep the reaction temperature as low as possible. 2. Perform the work-up promptly after the reaction is complete. 3. If a base is used (like pyridine with SOCl₂), ensure it is used in appropriate amounts and consider adding it at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this transformation?
Thionyl chloride (SOCl₂) is the most commonly used and cost-effective reagent for this type of transformation. It generally provides good yields. However, if you are struggling with side reactions, oxalyl chloride can be a milder alternative, often used with a catalytic amount of DMF (Vilsmeier-Haack type conditions)[2]. Phosphorus pentachloride (PCl₅) is another option, though it is a strong chlorinating agent and may lead to more byproducts if not carefully controlled[3].
Q2: Why is pyridine often used with thionyl chloride? What is its role?
Pyridine serves two primary functions when used with thionyl chloride. First, it acts as a base to neutralize the HCl generated during the reaction. Second, it changes the reaction mechanism from Sₙi (internal nucleophilic substitution, which proceeds with retention of configuration) to a standard Sₙ2 mechanism (which proceeds with inversion of configuration)[4]. For a primary alcohol like 3-((trifluoromethyl)pyridin-2-yl)methanol, the stereochemistry is not a concern, but the presence of pyridine can still influence the reaction rate and byproduct profile by preventing the buildup of acid.
Q3: My reaction has stalled and I still have starting material. What should I do?
If the reaction has stalled, you can try adding a small additional amount (0.1-0.2 equivalents) of the chlorinating agent. If that does not restart the reaction, gently increasing the temperature may be necessary. However, be cautious with increasing the temperature as it can also promote the formation of byproducts. Always monitor the reaction closely by TLC or GC after any adjustments.
Q4: How can I best purify the final product?
The product, 2-(chloromethyl)-3-(trifluoromethyl)pyridine, is a relatively nonpolar compound. Purification can typically be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Distillation under reduced pressure is another option if the product is thermally stable and the boiling points of the impurities are sufficiently different.
Q5: What are the key safety precautions I should take?
Thionyl chloride, oxalyl chloride, and PCl₅ are all corrosive and react violently with water, releasing toxic gases (HCl and SO₂)[5][6][7]. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is scrupulously dry. For quenching the reaction, it is best to slowly add the reaction mixture to ice-water to manage the exotherm and off-gassing.
Experimental Protocols & Visualizations
Standard Chlorination Protocol using Thionyl Chloride
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM) (10 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) to the DCM.
-
Substrate Addition: Dissolve 3-((trifluoromethyl)pyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM (5 mL) and add it dropwise to the stirred thionyl chloride solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Mechanism and Byproduct Formation
References
- 1. Oxalyl Chloride: A Versatile Reagent in Organic Transformations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. bionium.miami.edu [bionium.miami.edu]
Technical Support Center: Stability Profile of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Prepared by: Senior Application Scientist, Chemical Intermediates Division
This guide is designed for researchers, medicinal chemists, and process development scientists utilizing (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in their workflows. Understanding the stability of this key building block is critical for reaction optimization, impurity profiling, and ensuring the integrity of downstream products. This document moves beyond simple data sheets to provide in-depth, field-proven insights into potential stability challenges and how to systematically investigate them.
Frequently Asked Questions (FAQs): General Handling & Storage
Q1: What are the standard recommended storage conditions for this compound?
Proper storage is the first line of defense against degradation. Based on its chemical properties and safety data, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining a dark environment is recommended to prevent potential photolytic degradation.[3] The material safety data sheet (MSDS) specifically advises avoiding moisture.[4]
Q2: What are the primary known incompatibilities for this compound?
While specific reactivity studies for this exact molecule are not widely published, data from structurally similar compounds, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicate a strong incompatibility with oxidizing agents.[2] Contact with strong oxidizers can lead to exothermic reactions and rapid degradation. Caution should also be exercised with strong bases and acids, particularly at elevated temperatures.
Q3: What are the main hazards I should be aware of when handling this compound?
This compound is classified as acutely toxic if swallowed.[5] Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[4] All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Stability Under Experimental Stress
A common challenge in drug development is unexpected sample degradation during a reaction or workup. The following section addresses specific stability questions using the principles of forced degradation, a systematic process of subjecting a compound to harsh conditions to predict its degradation pathways.[6][7] The goal of a forced degradation study is typically to achieve 5-20% degradation, which is sufficient to generate and identify primary degradants without overly complex secondary reactions.[8][9]
Q4: My compound is showing signs of degradation in an acidic medium. What is the likely cause and how can I investigate it?
Expert Insight & Causality: The benzylic alcohol functional group in this compound is generally stable to mild acidic hydrolysis at moderate temperatures. The pyridine nitrogen will be protonated, making the ring even more electron-deficient and resistant to electrophilic attack. Significant degradation under mild acidic conditions is therefore not typically expected unless other reactive species are present. However, prolonged exposure to strong acids at high temperatures could potentially lead to unforeseen reactions.
Troubleshooting Protocol: Acid Stress Testing This protocol allows you to confirm and characterize acid lability.
-
Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[9]
-
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.[9]
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the co-solvent (e.g., acetonitrile/water 50:50).
-
Incubation: Keep both the stress sample and the control at room temperature (e.g., 25°C) for 24 hours. If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[9]
-
Analysis: After incubation, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide. Analyze both the control and stressed samples by a stability-indicating HPLC method (see Section 3) to quantify the parent compound and detect any new peaks corresponding to degradants.
Q5: I'm observing impurity formation in a basic reaction. What is the probable degradation pathway?
Expert Insight & Causality: Under basic conditions, the primary alcohol is not the main point of reactivity. The most probable, though still challenging, reaction is the nucleophilic aromatic substitution of the chloride on the pyridine ring by a hydroxide ion. This reaction is generally difficult on electron-deficient pyridine rings but can be forced under heat. The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the ring.[10]
Troubleshooting Protocol: Base Stress Testing
-
Preparation: Use the same 1 mg/mL stock solution as described in the acid stress test.
-
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.[9]
-
Control: Prepare a control sample as described previously.
-
Incubation: Maintain the samples at room temperature for 24 hours. If stability is observed, repeat the experiment at 60°C.
-
Analysis: Neutralize the samples with 0.1 M hydrochloric acid and analyze by HPLC. A potential degradant to look for via LC-MS would have a mass corresponding to the replacement of -Cl with -OH.
Q6: My sample is degrading rapidly when exposed to an oxidizing agent or left open to air. What is the expected mechanism and resulting products?
Expert Insight & Causality: This is the most significant and predictable vulnerability of this compound. The benzylic alcohol moiety is susceptible to oxidation. This can proceed in two steps: first to the corresponding aldehyde, (2-Chloro-5-(trifluoromethyl)pyridin-3-carbaldehyde), and upon further oxidation, to the carboxylic acid, (2-Chloro-5-(trifluoromethyl)nicotinic acid). This pathway is a common metabolic route and a frequent cause of degradation in process chemistry.
Troubleshooting Protocol: Oxidative Stress Testing
-
Preparation: Use the same 1 mg/mL stock solution.
-
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide solution.
-
Control: Prepare a control sample as described previously.
-
Incubation: Keep samples at room temperature for 24 hours. This reaction often proceeds readily without heat.
-
Analysis: Analyze by HPLC. Use LC-MS to confirm the identity of the degradation products by looking for the masses corresponding to the aldehyde (+14 amu relative to starting material, loss of 2H) and the carboxylic acid (+28 amu, loss of 2H and addition of O).
Visualization: Oxidative Degradation Pathway The diagram below illustrates the sequential oxidation of the parent compound.
Caption: Predicted oxidative degradation pathway.
Q7: What are the thermal and photolytic stability risks for this compound?
Expert Insight & Causality: The compound is a solid at room temperature and is expected to be stable under normal laboratory conditions.[4][5] High-temperature stress may induce decomposition, potentially releasing hazardous gases like HCl and HF.[2] Photostability is a critical parameter that must be evaluated according to regulatory guidelines, as aromatic and halogenated systems can be susceptible to degradation upon exposure to light.[9][11]
Troubleshooting Protocol: Thermal & Photolytic Stress Testing
-
Thermal Stress (Solid State): Place a small amount of the solid compound in an oven at a temperature below its melting point but significantly above accelerated storage conditions (e.g., 70-80°C) for a defined period (e.g., 1 week). Dissolve and analyze by HPLC against a control stored at recommended conditions.
-
Photostability: Expose the compound (both in solid state and in solution) to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[9] A parallel sample should be wrapped in aluminum foil to serve as a dark control. Analyze both samples by HPLC to determine the extent of degradation due to light exposure.
Section 3: Analytical Strategy for Stability Monitoring
Q8: How do I develop a robust analytical method to track the stability of this compound and its degradants?
Expert Insight & Causality: A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance while simultaneously detecting the increase of degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique. For this compound, a reversed-phase C18 column is an excellent starting point. The key to a successful method is achieving baseline separation between the parent peak and all potential impurity peaks generated during forced degradation studies.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for eluting the compound. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient is essential to elute both the polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 240-270 nm | Pyridine-based systems typically have strong absorbance in this range.[13] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Visualization: Stability-Indicating Method Development Workflow This diagram outlines the logical flow for creating a validated method.
Caption: Workflow for developing a stability-indicating HPLC method.
Summary of Stability Profile
| Condition | Expected Stability | Primary Degradation Pathway / Products |
| Acidic (0.1 M HCl) | Generally stable at RT; potential for slow degradation at elevated temperatures. | To be determined by stress testing. |
| Basic (0.1 M NaOH) | Generally stable at RT; potential for nucleophilic substitution at elevated temperatures. | (2-Hydroxy-5-(trifluoromethyl)pyridin-3-yl)methanol |
| Oxidative (3% H₂O₂) | Unstable. This is the most likely degradation route. | Oxidation of the alcohol to an aldehyde and then to a carboxylic acid. |
| Thermal (Solid, < Melting Point) | Stable under recommended storage conditions. | Decomposition at high temperatures. |
| Photolytic (ICH Q1B) | Stability is unknown and must be determined experimentally. | Potential for various photoproducts. |
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. capotchem.cn [capotchem.cn]
- 5. [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Technical Support Center: Suzuki Coupling with (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in Suzuki-Miyaura cross-coupling reactions. This challenging substrate, characterized by an electron-deficient pyridine ring, a sterically demanding trifluoromethyl group, and a potentially coordinating hydroxymethyl moiety, requires carefully optimized conditions to achieve high yields and purity.
This guide is structured to provide immediate, actionable solutions to common problems through a comprehensive FAQ section and in-depth troubleshooting guides. We will delve into the mechanistic reasoning behind our recommendations, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding Suzuki couplings with this specific substrate.
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A: Low yields with this substrate are common and can stem from several factors related to its unique structure. The electron-deficient nature of the 2-chloropyridine makes the initial oxidative addition step of the catalytic cycle sluggish.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][3] The trifluoromethyl group adds steric hindrance and further deactivates the ring, while the hydroxymethyl group can potentially interact with the catalyst or reagents.
Q2: What are the most common side reactions I should be aware of?
A: The primary side reactions to monitor are:
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a proton from the solvent or trace water, leading to the formation of an arene byproduct.[1][4] This is a common issue, especially with unstable boronic acids.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[1][3]
-
Dehalogenation: The reduction of your starting material, this compound, to (5-(trifluoromethyl)pyridin-3-yl)methanol.[1]
Q3: Is the hydroxymethyl group on my substrate compatible with standard Suzuki conditions?
A: Generally, the hydroxymethyl group is tolerated in Suzuki couplings. However, it's important to be aware of potential complications. In some cases, with certain bases or at high temperatures, side reactions involving the alcohol can occur. One study has shown that under specific conditions, an aldehyde group can be simultaneously reduced to a hydroxymethyl group during a Suzuki reaction, highlighting the potential for the reaction environment to affect such functional groups.[5][6][7]
Q4: Do I absolutely need to use inert atmosphere techniques for this reaction?
A: Yes, it is highly recommended.[8] The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized and deactivated.[8][9] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents will minimize catalyst deactivation and reduce side reactions like boronic acid homocoupling.[3][9]
In-Depth Troubleshooting Guide
This section provides a problem-and-solution format to address specific experimental challenges.
Problem 1: Low to No Product Formation
Q: I'm seeing very little or no formation of my desired product. My starting materials are being consumed, but I'm getting a complex mixture of byproducts. What's the first thing I should check?
A: The first step is to systematically evaluate your catalytic system. 2-chloropyridines are notoriously less reactive than their bromo or iodo counterparts, necessitating a highly active catalyst.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]
Recommended Action: Catalyst and Ligand Screening
The choice of palladium source and, more importantly, the ligand is critical for success. For challenging substrates like this, bulky, electron-rich phosphine ligands are often required to facilitate the difficult oxidative addition step and prevent catalyst deactivation.
| Catalyst/Ligand Combination | Key Advantages |
| Pd₂(dba)₃ with SPhos or XPhos | These Buchwald ligands are highly effective for coupling sterically hindered and electron-deficient substrates.[10] They promote fast oxidative addition and reductive elimination. |
| Pd(OAc)₂ with P(t-Bu)₃ | Tri-tert-butylphosphine is a very electron-rich and bulky ligand, often successful for unreactive aryl chlorides.[11] |
| Palladacycle Precatalysts (e.g., SPhos Pd G2/G3) | These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species, leading to more reproducible results.[10] |
Problem 2: Significant Protodeboronation of the Boronic Acid
Q: I'm observing a significant amount of the arene byproduct corresponding to my boronic acid. How can I minimize this?
A: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source instead of the palladium complex.[4] This is often exacerbated by high temperatures and the presence of water.
Recommended Actions:
-
Use Boronic Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[3][12] They can be prepared from the boronic acid or synthesized directly.
-
Optimize the Base and Solvent: While some water can be beneficial for dissolving the base and facilitating transmetalation, excessive water can promote protodeboronation.[8] Using a strong, non-aqueous base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane or toluene can be effective.[3][9]
-
"Slow Release" Strategy: For particularly unstable boronic acids, using MIDA (N-methyliminodiacetic acid) boronate esters can be beneficial. These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[4]
Problem 3: Catalyst Deactivation and Reaction Stalling
Q: My reaction starts, but then it seems to stop before all the starting material is consumed. What could be causing this?
A: This is often a sign of catalyst deactivation. The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1][3]
Recommended Actions:
-
Employ Bulky Ligands: As mentioned previously, bulky phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ can sterically shield the palladium atom, preventing the pyridine nitrogen from binding and deactivating the catalyst.[3]
-
Use a Pre-catalyst: Air-stable palladacycle precatalysts ensure efficient and complete generation of the active Pd(0) species, which can be more robust throughout the reaction.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It's crucial to find the optimal temperature that balances reaction speed and catalyst stability.
Workflow and Decision-Making Diagram
The following diagram outlines a logical workflow for troubleshooting your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
This is a starting point and may require optimization for your specific boronic acid or ester.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using a mixed solvent system, add the degassed water at this stage.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., SPhos Pd G2, 1-5 mol%) and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction [crcu.jlu.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol during storage
Technical Support Center: (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: Understanding the Stability Challenges
This compound is a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique structure, featuring a chlorinated pyridine ring, a trifluoromethyl group, and a primary benzylic alcohol, makes it highly valuable but also susceptible to degradation if not stored and handled with precision. The primary stability concerns stem from the susceptibility of the benzylic alcohol to oxidation and the potential for reactions involving the chloro-substituted pyridine ring.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the integrity of their this compound samples, ensuring experimental reproducibility and success.
Troubleshooting Guide: Diagnosis and Resolution
This section is designed to address specific issues you may encounter during the storage and handling of this compound.
Q1: I've noticed my solid this compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?
A1: Discoloration from its typical white or off-white appearance is a primary visual indicator of degradation.
-
Causality (The "Why"): The most probable cause is the oxidation of the primary benzylic alcohol (-CH₂OH) group. Atmospheric oxygen can oxidize the alcohol, first to the corresponding aldehyde (2-Chloro-5-(trifluoromethyl)nicotinaldehyde) and potentially further to the carboxylic acid (2-Chloro-5-(trifluoromethyl)nicotinic acid). These conjugated impurities often have a yellow or brown hue. This process can be accelerated by exposure to light (photochemical oxidation) and elevated temperatures.
-
Recommended Action:
-
Do not assume the material is unusable. The extent of degradation may be minor. However, using a discolored reagent without verification can compromise your experiment.
-
Perform a Purity Analysis. The most reliable way to assess the material's integrity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main component and detecting impurities. Proton NMR (¹H NMR) can also be used to identify the characteristic peaks of the aldehyde (around 9-10 ppm) or other degradation products.
-
Decision: If the purity is still high (e.g., >98%) and the impurities are identified and deemed non-interfering for your specific application, you may choose to proceed. If significant degradation has occurred, it is strongly recommended to use a fresh, pure lot to ensure reliable and reproducible results. To prevent recurrence, immediately implement the recommended storage protocols outlined in this guide.
-
Q2: My compound is stored as recommended, but I'm seeing a new, more polar spot on my TLC plate or an early-eluting peak in my reverse-phase HPLC analysis. What could this be?
A2: The appearance of a new, more polar impurity often points towards a hydrolytic degradation pathway.
-
Causality (The "Why"): The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), especially given the electron-withdrawing nature of the adjacent ring nitrogen and the trifluoromethyl group. This reaction would replace the chlorine atom with a hydroxyl (-OH) group, forming (2-Hydroxy-5-(trifluoromethyl)pyridin-3-yl)methanol. This new diol compound is significantly more polar than the parent material, which explains its behavior on TLC and reverse-phase HPLC. While this compound is generally stable in a dry state, moisture from the atmosphere can be sufficient to cause slow degradation over time, particularly if the container is not perfectly sealed.
-
Recommended Action:
-
Confirm the Environment: Ensure your storage area is dry and that the container is sealed with a high-quality cap and septum or stored within a desiccator. Guidance for storing chlorinated compounds strongly emphasizes the exclusion of moisture, often recommending a nitrogen blanket.[1]
-
Analytical Confirmation: The identity of the suspected impurity can be confirmed using LC-MS, which would show a molecular ion corresponding to the loss of HCl and the addition of H₂O.
-
Future Prevention: When handling the material, do so quickly in a low-humidity environment or a glovebox. For long-term storage, consider sealing the vial with paraffin film after flushing with an inert gas like argon or nitrogen.
-
Q3: After dissolving the compound for my reaction, I noticed some insoluble particulate matter that wasn't there before. What is the source of this insolubility?
A3: The formation of insoluble matter often suggests polymerization or the generation of highly insoluble degradation products.
-
Causality (The "Why"): While less common, acid-catalyzed decomposition can lead to polymerization. If the compound has degraded to form acidic byproducts (e.g., the carboxylic acid from oxidation, or trace HCl from hydrolysis), these can catalyze intermolecular etherification reactions between alcohol moieties, leading to oligomers or polymers that are less soluble. The material safety data sheet for the related compound 2,3-Dichloro-5-(Trifluoromethyl)pyridine notes that hazardous polymerization has not been reported, but it is a possibility for this alcohol derivative under improper conditions.[2]
-
Recommended Action:
-
Filter the Solution: Before use, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove the particulate matter. This is a crucial step to avoid introducing insoluble impurities into your reaction.
-
Re-evaluate Storage: The presence of acidic impurities is a key driver. This underscores the importance of preventing the primary degradation pathways (oxidation and hydrolysis) that can generate these acidic species. Ensure the compound is stored under a dry, inert atmosphere.
-
Purity Check: Analyze the filtered solution by HPLC to quantify the concentration of the active compound accurately. The presence of particulates indicates that some degradation has occurred, and the actual concentration in solution may be lower than calculated.
-
Experimental Protocols & Data
Protocol 1: Recommended Long-Term Storage Procedure
This protocol is designed to maximize the shelf-life of this compound.
-
Aliquot: Upon receiving the compound, if you do not plan to use it all at once, aliquot it into smaller, single-use quantities in a low-humidity environment (e.g., a glovebox or a nitrogen-purged bag). This minimizes the exposure of the bulk material to air and moisture with each use.
-
Select Proper Vials: Use amber glass vials with PTFE-lined screw caps to protect the compound from light and provide a good seal.
-
Inert Gas Purge: Before sealing, gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen and moisture.
-
Seal Tightly: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with paraffin film.
-
Store Cold: Place the sealed vials in a designated cold storage unit. For storage recommendations, refer to Table 1.
Table 1: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) | Prevents oxidation of the benzylic alcohol.[3] |
| Light | Amber vial or protected from light | Amber vial, stored in the dark | Prevents light-induced photochemical degradation. |
| Container | Tightly sealed glass vial (PTFE-lined cap) | Tightly sealed glass vial, wrapped with paraffin | Prevents moisture ingress which can cause hydrolysis.[1][4] |
Protocol 2: Routine Purity Assessment by HPLC
This is a general reverse-phase HPLC method to check the purity of your compound.
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in acetonitrile. Dilute as needed to fall within the linear range of the detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. A similar method using UV detection at 240 nm has been reported for a related compound.[5]
-
Injection Volume: 10 µL.
-
-
Analysis: The parent compound should appear as a major peak. New peaks, especially those eluting earlier, may indicate more polar degradation products. Calculate purity by the area percent method. For accurate quantification, use a reference standard.
Visualizing Degradation & Troubleshooting
Diagram 1: Potential Decomposition Pathways
This diagram illustrates the two primary degradation mechanisms discussed.
Caption: Primary degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow
Follow this logical guide when you suspect compound degradation.
Caption: A step-by-step guide for addressing suspected degradation.
Frequently Asked Questions (FAQs)
-
Q: What is the single most important factor for preventing decomposition?
-
Q: How does the trifluoromethyl (-CF₃) group influence the molecule's stability?
-
A: The -CF₃ group is a strong electron-withdrawing group. This has a dual effect. It generally increases the stability of the pyridine ring itself towards electrophilic attack. However, it can also make the chloro-substituent more susceptible to nucleophilic attack (hydrolysis) by further polarizing the C-Cl bond.
-
-
Q: Is this compound hygroscopic?
-
A: While not formally classified as highly hygroscopic, the presence of the alcohol group means it can absorb ambient moisture. Given its sensitivity to water-mediated degradation (hydrolysis), it is critical to treat it as a moisture-sensitive compound and handle it accordingly in a dry environment.
-
-
Q: Can I store this compound dissolved in a solvent?
-
A: Storing solutions of the compound is generally not recommended for long periods. The stability in solution is highly dependent on the solvent's purity (presence of water, peroxides, or acidic/basic impurities). If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), store it under an inert atmosphere at -20°C, and re-verify its purity before use.
-
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. (2-Chloro-3-pyridinyl)methanol CAS#: 42330-59-6 [m.chemicalbook.com]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Technical Support Center: Purification of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its molecular structure, featuring a substituted pyridine ring, presents unique challenges during purification. Impurities such as regioisomers, unreacted starting materials, and degradation products can be difficult to remove and may compromise the yield and efficacy of subsequent synthetic steps.
This technical support center provides a structured, experience-driven guide for researchers, chemists, and process development professionals to effectively troubleshoot and optimize the purification of this important intermediate. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses starting from 3-picoline or related precursors, you should anticipate the following classes of impurities:
| Impurity Class | Specific Examples | Likely Origin & Rationale |
| Unreacted Starting Materials | 3-(Trifluoromethyl)pyridine; 2-Chloro-5-(trichloromethyl)pyridine | Incomplete chlorination of the pyridine ring or incomplete fluorination of the trichloromethyl group.[1][3][4] |
| Regioisomers | (2-Chloro-3-(trifluoromethyl)pyridin-5-yl)methanol; (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol | Vapor-phase chlorination of 3-substituted pyridines can yield a mixture of isomers, which have very similar physical properties, making them difficult to separate.[1][3] |
| Over-chlorinated Byproducts | (2,6-Dichloro-5-(trifluoromethyl)pyridin-3-yl)methanol | Aggressive chlorination conditions can lead to the introduction of additional chlorine atoms onto the pyridine ring.[1] |
| Oxidation Products | 2-Chloro-5-(trifluoromethyl)nicotinaldehyde | The primary alcohol is susceptible to oxidation to the corresponding aldehyde, a reaction that can be catalyzed by air or the acidic surface of silica gel during chromatography.[5] |
| Residual Solvents/Reagents | Pyridine, Dichloromethane (DCM), Triethylamine | Pyridine is often used as a base or solvent; its basicity requires specific removal steps. Other solvents may be retained from the reaction or work-up.[6][7] |
Q2: My crude product is a dark, oily residue. What is the first step I should take?
A2: A dark, oily appearance typically indicates the presence of polymeric byproducts or highly conjugated impurities. Before attempting advanced purification like chromatography, a simple liquid-liquid extraction work-up is the most effective first step. This procedure is designed to remove the majority of water-soluble salts, acidic or basic reagents, and some polar impurities. A typical sequence involves dissolving the crude oil in an immiscible organic solvent like ethyl acetate or dichloromethane and washing sequentially with a dilute acid, a dilute base, and brine.
Q3: How do I effectively remove residual pyridine from my reaction mixture?
A3: Pyridine is a common base and solvent whose removal is critical. There are two field-proven methods:
-
Dilute Acid Wash: Wash the organic layer with a 1-5% aqueous HCl solution. The acid protonates the pyridine to form the water-soluble pyridinium hydrochloride salt, which partitions into the aqueous layer.[6][7] This is the most common method, but should be avoided if your target molecule is acid-sensitive.
-
Copper Sulfate Wash: For acid-sensitive compounds, wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄). Pyridine is a ligand that forms a deep blue or violet coordination complex with copper ions, which is highly water-soluble and easily extracted.[7][8]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A multi-pronged approach is recommended for robust purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, providing an area-percent purity value.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low-boiling point isomers.[10][11]
-
¹H and ¹⁹F NMR Spectroscopy: Provides crucial structural confirmation and can detect impurities with distinct proton or fluorine signals. It is an excellent tool for identifying isomeric impurities.
-
Thin Layer Chromatography (TLC): An indispensable, rapid technique for monitoring the progress of purification (e.g., checking fractions from column chromatography) and for developing the optimal solvent system.[12]
Q5: My compound seems to be degrading on the silica gel column. What can I do?
A5: This is a common issue with molecules containing sensitive functional groups. The silica gel surface is inherently acidic and can catalyze degradation, such as the dehydration of alcohols or rearrangement of acid-labile groups.[5]
-
Solution 1: Deactivate the Silica Gel. Before running the column, flush it with your eluent containing a small amount (0.5-1%) of a volatile base like triethylamine. This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is a common choice. For highly sensitive compounds, a bonded silica phase like diol may also be effective.[5]
Section 2: Troubleshooting Guide: From Crude to Pure
This guide provides a logical workflow for purifying this compound, addressing common problems encountered at each stage.
Caption: General purification workflow for this compound.
Problem 1: Initial Work-up Fails to Remove Key Impurities
-
Symptom: Your TLC plate of the organic layer still shows a baseline spot (salts, highly polar materials) or streaks after an initial water wash. NMR may show residual pyridine.
-
Causality: Simple water washes are insufficient to remove acidic or basic impurities, which require a pH adjustment to become water-soluble. Emulsions can also trap impurities in the organic layer.
-
Solutions & Protocols:
-
Implement a Full Acid/Base Extraction:
-
Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate, 10 mL per 1 g of crude).
-
Wash with 1 M HCl (2 x 10 mL). This removes basic impurities like pyridine.[6]
-
Wash with saturated aqueous NaHCO₃ (2 x 10 mL). This removes acidic impurities.
-
Wash with saturated aqueous NaCl (Brine) (1 x 15 mL). This removes residual water and helps break emulsions.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Troubleshooting Emulsions:
-
Cause: Vigorous shaking or the presence of surfactant-like impurities can cause stable emulsions at the solvent interface.[13]
-
Solution: Instead of shaking, gently invert the separatory funnel 10-15 times. If an emulsion persists, add a small amount of brine ("salting out") to increase the polarity of the aqueous phase, which often forces the layers to separate.[13] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Problem 2: Poor Separation During Column Chromatography
-
Symptom: TLC analysis of your column fractions shows that your target compound is co-eluting with an impurity (i.e., they appear in the same fractions).
-
Causality: The polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system. Column overloading or improper packing can also lead to broad peaks and poor resolution.
-
Solutions & Protocols:
-
Optimize the Mobile Phase with TLC: The goal is to find a solvent system where the target compound has an Rf value of 0.25-0.35 , and the impurity is well-separated.
-
Principle: The Rf (retention factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A lower Rf indicates higher affinity for the stationary phase (silica gel). By adjusting the eluent polarity, you can modulate the Rf values of different compounds to achieve separation.[13]
-
Screening Table:
Solvent System (Hexane:Ethyl Acetate) Relative Polarity Expected Effect on Rf 9:1 Low Moves only non-polar impurities off the baseline. 4:1 Medium-Low Good starting point for moderately polar compounds. 2:1 Medium-High Elutes polar compounds more quickly. | 1:1 | High | May elute all compounds near the solvent front. |
-
-
Implement Gradient Elution: If a single solvent system (isocratic elution) cannot separate all impurities, a gradient is necessary.
-
Start with a low-polarity eluent (e.g., 9:1 Hex:EtOAc) to elute non-polar impurities first.
-
Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1) to elute your target compound, leaving more polar impurities on the column.
-
-
Caption: Troubleshooting decision tree for flash column chromatography.
Problem 3: Final Product Fails Purity Specifications (>99%)
-
Symptom: After chromatography, your product looks clean by TLC, but HPLC or NMR analysis reveals a persistent impurity of 1-5%.
-
Causality: This is often due to a closely related structural isomer or a byproduct with nearly identical polarity, making it inseparable by standard chromatography. A final "polishing" step is required.
-
Solution & Protocol:
Recrystallization: This technique purifies crystalline solids based on differences in solubility between the target compound and the impurity in a given solvent.
-
Solvent Selection (The Key Step):
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Test micro-scale solubility in various solvents (e.g., Hexane, Toluene, Isopropanol, Ethyl Acetate/Hexane mixture).
-
-
Protocol:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise at its boiling point until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for high recovery.[13]
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
-
Melt Crystallization: As an alternative for some compounds, this technique involves partially melting the impure solid and allowing it to slowly re-solidify. The impurities tend to concentrate in the remaining liquid phase, which can be separated. This method has been shown to be effective for the related compound 2-chloro-5-(trifluoromethyl)pyridine.[14]
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purity Analysis by HPLC
This protocol provides a general starting point. Method optimization is likely required.
| Parameter | Condition | Rationale |
| Instrumentation | Standard HPLC with UV Detector | Widely available and suitable for chromophoric pyridines.[9] |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good general-purpose column for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (Gradient) | Start at 40:60, ramp to 95:5 over 15 min. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[9] |
| Detection Wavelength | 254 nm or 230 nm | Pyridine rings typically absorb in this UV range. |
| Sample Prep | 1 mg/mL in Acetonitrile, filter through 0.45 µm filter | Ensures a clear solution and protects the column.[9] |
SOP 2: Flash Column Chromatography
-
Preparation: Select a column and pack it with silica gel (slurry packing is preferred) in your initial low-polarity eluent. The mass of silica should be 50-100 times the mass of the crude material.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Start eluting with the low-polarity solvent, collecting fractions. Gradually increase the solvent polarity according to your TLC optimization.
-
Analysis: Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combination & Evaporation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. osha.gov [osha.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol Derivatives for Advanced Drug and Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a highly effective strategy for modulating the physicochemical and biological properties of molecules. The trifluoromethylpyridine moiety, in particular, has emerged as a privileged structural motif, gracing numerous successful pharmaceutical and agrochemical products.[1] This guide provides a comprehensive technical overview and comparative analysis of the characterization of derivatives of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, a key building block for the synthesis of novel bioactive compounds. By understanding the nuances of their synthesis, characterization, and structure-activity relationships, researchers can more effectively harness the potential of this versatile scaffold.
The Strategic Advantage of the Trifluoromethylpyridine Core
The trifluoromethyl group (-CF3) is a powerful tool in molecular design. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[2] When incorporated into a pyridine ring, these effects are combined with the unique electronic and steric properties of the heterocycle, creating a scaffold with exceptional potential for fine-tuning biological activity.[2][3] The chloro- and hydroxymethyl-substituents on the pyridine ring of this compound offer versatile handles for synthetic modification, allowing for the creation of diverse libraries of ester and ether derivatives.
Synthesis of this compound Derivatives: A Comparative Overview of Key Methodologies
The hydroxyl group of this compound is the primary site for derivatization, most commonly through esterification and etherification reactions. The choice of synthetic methodology is critical and depends on the desired derivative and the overall synthetic strategy.
Esterification of this compound
Ester derivatives are readily synthesized by reacting the parent alcohol with carboxylic acids or their activated derivatives.
1. Steglich Esterification: This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or high temperatures.[4][5] The reaction typically employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[6]
Experimental Protocol: Steglich Esterification of this compound
-
To a solution of this compound (1.0 eq) and a carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Acyl Chloride Method: For more robust substrates, reaction with an acyl chloride in the presence of a base like pyridine or triethylamine is a rapid and efficient method for ester formation.
Etherification of this compound
Ether derivatives can be prepared through several methods, with the Williamson ether synthesis being a classic and widely used approach.[7][8]
1. Williamson Ether Synthesis: This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from an alkyl halide.[9]
Experimental Protocol: Williamson Ether Synthesis
-
To a suspension of NaH (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Characterization of Derivatives
Thorough characterization of the synthesized derivatives is essential to confirm their structure, purity, and to understand their properties. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10][11]
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons in the molecule. For derivatives of this compound, characteristic signals include the aromatic protons on the pyridine ring and the methylene protons of the newly formed ester or ether linkage. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. A single peak corresponding to the -CF3 group is expected.[12]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃
| Proton | Parent Alcohol | Representative Ester (acetate) | Representative Ether (methyl) |
| Pyridine H-4 | ~7.8 | ~7.9 | ~7.7 |
| Pyridine H-6 | ~8.4 | ~8.5 | ~8.3 |
| -CH₂-O- | ~4.8 | ~5.2 | ~4.6 |
| -OH | ~2.5 (broad) | - | - |
| Ester/Ether R group | - | ~2.1 (s, 3H) | ~3.4 (s, 3H) |
Note: These are approximate values and can vary depending on the specific derivative and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[10][11] High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups. For the derivatives of this compound, key vibrational bands to monitor include:
-
Ester: A strong C=O stretching band around 1735-1750 cm⁻¹.
-
Ether: A C-O stretching band around 1000-1300 cm⁻¹.
-
Parent Alcohol: A broad O-H stretching band around 3200-3600 cm⁻¹.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The true value of synthesizing derivatives of this compound lies in the potential for discovering novel compounds with enhanced biological activity. The trifluoromethylpyridine scaffold is a common feature in a variety of agrochemicals, including insecticides, fungicides, and herbicides.[2][13][14]
Antifungal Activity
Derivatives of trifluoromethylpyridine have shown significant promise as antifungal agents.[15] Structure-activity relationship studies on related carboxamides have demonstrated that the nature of the substituents on the pyridine ring and the amide nitrogen can have a profound impact on fungicidal efficacy.[1]
Table 2: Comparative Antifungal Activity of Trifluoromethylpyridine Derivatives against Botrytis cinerea
| Compound | R Group | Inhibition (%) at 50 µg/mL | Reference |
| Pyridine Carboxamide 1 | 2-methylphenyl | 65.2 | [15] |
| Pyridine Carboxamide 2 | 4-chlorophenyl | 78.5 | [15] |
| Pyridine Carboxamide 3 | 2,4-dichlorophenyl | 85.1 | [15] |
| Thifluzamide (commercial fungicide) | - | 92.3 | [15] |
Data from a study on related pyridine carboxamides, illustrating the impact of substitution on antifungal activity.
Insecticidal Activity
The trifluoromethylpyridine moiety is a key component of several commercial insecticides.[13] The derivatization of this compound can lead to the discovery of new insecticidal agents with improved potency and selectivity.
Herbicidal Activity
Similarly, trifluoromethylpyridine derivatives have been extensively explored for their herbicidal properties.[2][14] The introduction of different ester and ether functionalities can modulate the compound's uptake, translocation, and interaction with the target enzyme in weeds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and agrochemical development. A systematic approach to derivatization, coupled with thorough characterization using modern analytical techniques, is crucial for understanding the structure-activity relationships that govern their biological efficacy. The comparative data and experimental protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to explore the full potential of this important class of compounds. The continued exploration of derivatives based on this scaffold is a promising avenue for the discovery of next-generation bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 14. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Spectroscopic Analysis in Drug Discovery
In the synthesis of complex organic molecules for pharmaceutical applications, unambiguous structural verification is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. For substituted pyridines, a prevalent scaffold in numerous approved drugs, subtle changes in substituent patterns can dramatically alter biological activity. Therefore, a comprehensive understanding of how these structural changes are reflected in spectroscopic data is essential for synthetic chemists and drug development professionals.
This guide will delve into the spectroscopic nuances of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol and compare it with key alternatives to highlight the diagnostic power of modern analytical techniques.
Spectroscopic Analysis of this compound
While a complete set of experimental spectra for this compound is not publicly available, the ¹H NMR spectrum provides valuable structural insights.
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. For this compound, we can predict the following signals:
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) integrating to two protons. Its chemical shift would be influenced by the electron-withdrawing nature of the pyridine ring.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. Their multiplicity will depend on the coupling between them.
An available experimental ¹H NMR spectrum for this compound confirms the presence of these key features.[1]
Comparative Spectroscopic Analysis
To illustrate the power of spectroscopy in distinguishing between similar structures, we will compare the expected and known spectral features of this compound with several isomeric and related compounds.
Key Comparators
For this guide, we will focus on the following compounds for which more extensive spectroscopic data is available:
-
Alternative 1: 2-Chloro-5-(trifluoromethyl)pyridine
-
Alternative 2: 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Alternative 3: 3-Pyridinemethanol
These molecules offer insightful comparisons due to variations in the substitution pattern on the pyridine ring and the presence or absence of the hydroxymethyl group.
Comparative Data Tables
The following tables summarize the key spectroscopic features of the target compound and its alternatives.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | Two signals in the aromatic region | -CH₂OH and -OH signals |
| 2-Chloro-5-(trifluoromethyl)pyridine | A: 8.689, B: 7.904, C: 7.497[2] | No aliphatic protons |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Two signals in the aromatic region | No aliphatic protons |
| 3-Pyridinemethanol | A: 8.439, B: 8.360, C: 7.708, D: 7.259[3] | E: 5.531 (-OH), F: 4.67 (-CH₂)[3] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound | Predicted aromatic and trifluoromethyl signals | Predicted hydroxymethyl carbon signal |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aromatic carbons and a quartet for the CF₃ carbon due to C-F coupling.[4] | No aliphatic carbons |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Aromatic carbons and a quartet for the CF₃ carbon.[5] | No aliphatic carbons |
| 3-Pyridinemethanol | Multiple signals in the aromatic region. | A signal for the -CH₂OH carbon. |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound | Expected at 211.02 | Loss of H₂O, Cl, and fragmentation of the pyridine ring. |
| 2-Chloro-5-(trifluoromethyl)pyridine | 181.00 | Loss of Cl and CF₃.[6] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 214.96 | Stepwise loss of Cl atoms. |
| 3-Pyridinemethanol | 109.05 | Loss of H₂O and fragmentation of the pyridine ring.[7] |
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below are standard protocols for the key techniques discussed.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural analysis.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-capable probe. The chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., ESI or EI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
If possible, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
Conclusion
References
- 1. This compound(943551-28-8) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: An Application Scientist's Perspective
Introduction
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in the development of modern pharmaceuticals and agrochemicals. The strategic placement of its functional groups—a reactive hydroxymethyl, a directing chloro group, and an electron-withdrawing trifluoromethyl group—makes it a versatile intermediate for constructing complex molecular architectures.[1][2] The efficacy and cost-effectiveness of synthesizing this intermediate are therefore of critical importance to researchers in process chemistry and drug discovery.
This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, explain the rationale behind procedural choices, and present comparative data to guide researchers in selecting the optimal route for their specific application, whether for bench-scale discovery or large-scale manufacturing.
Route 1: Selective Reduction of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
This is arguably the most direct and widely employed laboratory-scale method. The strategy hinges on the chemoselective reduction of a carbonyl group in the presence of other reducible functionalities on the pyridine ring.
Synthetic Strategy & Mechanistic Rationale
The synthesis begins with the precursor aldehyde, 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde.[3] The core of this route is the selective reduction of the aldehyde to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.
Why Sodium Borohydride? The selection of NaBH₄ is a classic example of leveraging chemoselectivity. It is a mild reducing agent, perfectly capable of reducing aldehydes and ketones, but generally unreactive towards the aromatic pyridine ring and the carbon-chlorine bond under standard conditions. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to over-reduction or undesirable side reactions, including dehalogenation. Palladium-catalyzed hydrogenation, another common reduction method, is explicitly avoided here as it is known to efficiently reduce aryl chlorides.[4][5]
Visualizing the Pathway
Caption: Synthetic pathway via aldehyde reduction.
Experimental Protocol: Aldehyde Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in a suitable alcohol solvent, such as methanol or ethanol, at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction and minimizing potential side products.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise over 15-20 minutes. The slow addition helps to manage the reaction rate and effervescence.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to neutralize excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Performance Data
| Parameter | Value / Condition | Rationale & Notes |
| Typical Yield | >90% | High yields are consistently reported for this type of reduction.[5] |
| Purity | High (>97%) | The reaction is very clean, often requiring minimal purification. |
| Reagents | NaBH₄, Methanol | Inexpensive, readily available, and relatively safe to handle. |
| Temperature | 0 °C to Room Temp. | Easily achievable laboratory conditions. |
| Scalability | Excellent | The protocol is robust and easily scalable for larger batches. |
| Safety | Low Hazard | NaBH₄ is stable in air and less hazardous than LiAlH₄. |
Route 2: Reduction of 2-Chloro-5-(trifluoromethyl)nicotinic Acid or its Ester
This route offers an alternative starting from a different oxidation state of the C3 substituent. It involves the reduction of a carboxylic acid or its corresponding ester. This approach can be advantageous if the nicotinic acid derivative is a more accessible or cost-effective precursor.[6][7]
Synthetic Strategy & Mechanistic Rationale
The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than NaBH₄. Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are typically used for this transformation. An alternative two-step process involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification, followed by reduction. The ester can then be reduced using LiAlH₄ or, in some cases, via catalytic hydrogenation.
Causality Behind Reagent Choices:
-
LiAlH₄: A highly reactive, non-selective reducing agent. Its power is necessary to reduce the resonance-stabilized carboxylate group. However, its high reactivity necessitates strictly anhydrous (water-free) conditions, as it reacts violently with water.[8] The workup procedure is also more involved.
-
Catalytic Hydrogenation: While effective for reducing esters, this method carries a significant risk of dehalogenation (loss of the C2-chloro substituent), especially when using common catalysts like Palladium on Carbon (Pd/C).[4] Specialized catalysts or conditions would be required to achieve selective ester reduction.[9] Therefore, for this specific substrate, hydride-based reductions are generally preferred.
Visualizing the Pathway
Caption: Synthetic pathways from the nicotinic acid.
Experimental Protocol: Direct Acid Reduction (LiAlH₄)
-
Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, condenser, and magnetic stir bar. All glassware and solvents must be scrupulously dry.[10]
-
Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C via the dropping funnel.
-
Reaction: After the addition is complete, the mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water, then 15% aqueous NaOH, then more water in a precise ratio to precipitate the aluminum salts in a granular form, which can be easily filtered off. This workup is critical for safety and ease of product isolation.
-
Isolation: Filter the solid salts and wash thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Performance Data
| Parameter | Route 2A (Direct Acid) | Route 2B (Ester) | Rationale & Notes |
| Typical Yield | 75-85% | 80-90% (over 2 steps) | Ester reduction is often cleaner and higher yielding. |
| Purity | Good | Very Good | The workup for LiAlH₄ reductions can sometimes complicate purification. |
| Reagents | LiAlH₄, Anhydrous THF | H₂SO₄, MeOH, LiAlH₄ | LiAlH₄ is a highly reactive and hazardous reagent requiring special handling. |
| Conditions | 0 °C to Reflux | Room Temp to Reflux | Requires strictly anhydrous conditions and inert atmosphere. |
| Scalability | Challenging | Moderate | Handling large quantities of LiAlH₄ and the exothermic workup pose significant safety challenges. |
| Safety | High Hazard | High Hazard | The use of pyrophoric and water-reactive LiAlH₄ is a major concern. |
Comparative Analysis and Recommendation
| Feature | Route 1 (Aldehyde Reduction) | Route 2 (Acid/Ester Reduction) |
| Starting Material | Aldehyde | Carboxylic Acid / Ester |
| Number of Steps | 1 | 1 (Direct) or 2 (via Ester) |
| Overall Yield | Excellent (>90%) | Good (75-90%) |
| Reagent Safety | High (NaBH₄ is relatively benign) | Low (LiAlH₄ is pyrophoric and water-reactive) |
| Process Simplicity | High (Simple setup, easy workup) | Low (Requires inert atmosphere, anhydrous conditions, careful workup) |
| Scalability | Excellent | Poor to Moderate (Safety concerns with large-scale LiAlH₄ use) |
| Cost-Effectiveness | Generally high, dependent on aldehyde cost. | Can be advantageous if the acid is significantly cheaper than the aldehyde. |
Expert Recommendation
For most laboratory-scale and early-stage process development , Route 1 (Aldehyde Reduction) is unequivocally the superior choice. Its operational simplicity, high yield, inherent safety, and straightforward scalability make it the most efficient and reliable method. The mild conditions and ease of handling allow for rapid synthesis and purification, accelerating research timelines.
Route 2 (Acid/Ester Reduction) should be considered under specific circumstances:
-
Precursor Availability: If the nicotinic acid derivative is significantly more economical or readily available than the corresponding aldehyde.
-
Specialized Applications: When a research group has extensive experience and is well-equipped to handle large quantities of hazardous hydride reagents safely.
In an industrial setting, the safety and handling concerns associated with LiAlH₄ would likely necessitate significant engineering controls, potentially making Route 1 more attractive even if the aldehyde precursor is more expensive. The overall process safety and simplicity often outweigh raw material cost differences.
References
- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 934279-60-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. scbt.com [scbt.com]
- 7. 2-Chloro-5-(trifluoromethyl)nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. clariant.com [clariant.com]
- 10. theochem.mercer.edu [theochem.mercer.edu]
A Comparative Guide to the Biological Activity of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol and Its Analogs for Drug Discovery and Development
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic incorporation of halogen and trifluoromethyl substituents has proven to be a highly effective approach to modulate the physicochemical and pharmacological properties of these heterocyclic compounds. This guide provides a comprehensive comparison of the biological activities of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol and its structurally related analogs, offering insights for researchers, scientists, and professionals engaged in drug development and crop protection.
The core structure, this compound, combines a chloro group, a trifluoromethyl (-CF3) group, and a hydroxymethyl group on a pyridine ring. This unique combination of functional groups imparts specific electronic and steric properties that can lead to a diverse range of biological effects. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups can significantly influence the pKa of the pyridine nitrogen and the reactivity of the entire ring system. Furthermore, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates.[1]
This guide will delve into the reported antimicrobial, anticancer, and insecticidal activities of various analogs, presenting available experimental data to facilitate a comparative analysis. We will explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds and provide detailed protocols for key biological assays to enable reproducible research in this area.
Comparative Analysis of Biological Activities
While direct comparative studies on a systematic series of simple analogs of this compound are limited in the public domain, a wealth of information exists for more complex derivatives that incorporate this core scaffold. By examining these derivatives, we can infer the potential bioactivities of the core structure and understand how further functionalization impacts its biological profile.
Antimicrobial Activity
The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2][3] The introduction of chloro and trifluoromethyl groups can enhance the antimicrobial potency of pyridine derivatives.
Key Observations:
-
Broad Spectrum Potential: Pyridine derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi.[2][4]
-
Structure-Activity Relationship: The nature and position of substituents on the pyridine ring are critical for antimicrobial activity. For instance, the introduction of a methyl group on the benzimidazole moiety of 3-pyridinyl-1H-benzimidazoles was found to increase antimicrobial activity.[5] In other series, specific substitutions on linked aromatic rings were shown to be crucial for potency.[3]
Table 1: Comparative Antimicrobial Activity of Pyridine Analogs
| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | MIC: 32–256 µg/mL | [3] |
| 2- and 3-Pyridinyl-1H-benzimidazoles | S. aureus, S. epidermidis, E. coli, K. pneumoniae, P. aeruginosa, S. typhi, S. flexneri, P. mirabilis, C. albicans | Not specified | [5] |
| Pyridine-3-carbonitrile Derivatives | Streptococci, C. albicans, A. niger | MIC: 1.95 - 30 µg/mL | [4] |
Note: The compounds listed are complex derivatives and not direct analogs of this compound. The data is presented to illustrate the antimicrobial potential of the broader pyridine class.
Anticancer Activity
Pyridine-containing compounds have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[6][7] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of the cell cycle, and induction of apoptosis.[8][9]
Key Observations:
-
Cell Cycle Arrest and Apoptosis: Many anticancer pyridine derivatives exert their effects by inducing G2/M phase cell cycle arrest and promoting apoptosis. This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[9]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. For example, some pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[7]
-
Structure-Activity Relationship: The antiproliferative activity of pyridine derivatives is highly dependent on their substitution pattern. For example, in a series of pyridine-ureas, compounds with specific substitutions on the terminal phenyl ring exhibited the most potent VEGFR-2 inhibitory activity.[7]
Table 2: Comparative Anticancer Activity of Pyridine Analogs
| Compound Class | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
| Pyridine-Urea Derivatives | Various (NCI-60 panel) | Mean Inhibition = 43-49% | [7] |
| 6-Aryl-4-aryl-1H-pyridin-2-one | HepG2 (Liver), MCF-7 (Breast) | 4.5 ± 0.3 µM (HepG2) | [9] |
| Synthetic β-nitrostyrene derivative | MCF-7, MDA-MB-231, ZR75-1 | 0.81 - 1.82 µg/mL | [10] |
Note: The compounds listed are complex derivatives. The data illustrates the anticancer potential within the broader class of substituted pyridines.
Insecticidal Activity
The trifluoromethylpyridine moiety is a key structural feature in numerous commercially successful insecticides.[1][11][12] These compounds often target the insect nervous system, leading to paralysis and death.
Key Observations:
-
Targeting the Nervous System: Many pyridine-based insecticides, particularly neonicotinoids, act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. Others, like some pyrethroids, modulate the function of voltage-gated sodium channels.
-
Broad Efficacy: Trifluoromethylpyridine derivatives have shown efficacy against a wide range of insect pests, including aphids, moths, and beetles.[13][14]
-
Structure-Activity Relationship: The insecticidal potency is highly sensitive to the nature and position of substituents on the pyridine ring and other parts of the molecule. For instance, in a series of dichloro-allyloxy-phenol derivatives, the introduction of a substituted pyrazol-3-ol moiety significantly influenced the insecticidal activity against diamondback moth.[15]
Table 3: Comparative Insecticidal Activity of Pyridine Analogs
| Compound Class | Target Pest(s) | Activity Metric (LC50) | Reference |
| Functionalized Pyridines (Neonicotinoid Analogs) | Aphis craccivora (Cowpea aphid) | 0.080 - 0.385 mg/L | [13][16] |
| Dichloro-allyloxy-phenol Derivatives | Plutella xylostella (Diamondback moth) | Good activity at 6.25 mg/L | [15] |
| Trifluoromethyl Pyridine Derivatives with 1,3,4-oxadiazole | Mythimna separata, Plutella xylostella | 30.8 - 38.5 mg/L | [14] |
Note: The compounds listed are complex derivatives. The data is presented to highlight the insecticidal potential of the trifluoromethylpyridine scaffold.
Experimental Protocols
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays relevant to the evaluation of this compound and its analogs.
Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[17][18][19][20][21]
Materials:
-
Test compound and control antibiotic
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Diagram of MTT Assay Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization.
Anticancer Mechanism: Cell Cycle Arrest and Apoptosis
Many pyridine-based anticancer agents function by disrupting the normal progression of the cell cycle and inducing programmed cell death (apoptosis).
Diagram of a Potential Anticancer Signaling Pathway
Caption: Simplified signaling pathway for pyridine-induced anticancer activity.
As depicted in the diagram, certain pyridine analogs can lead to the activation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) pathway.[9] Activated p53 can halt the cell cycle at the G2/M checkpoint, preventing cell division. Simultaneously, the JNK pathway can trigger the apoptotic cascade, leading to the elimination of the cancer cell.
Insecticidal Mechanism: Targeting the Nervous System
The insecticidal action of many trifluoromethylpyridine derivatives is attributed to their interaction with the insect's nervous system. For neonicotinoid-like compounds, the primary target is the nicotinic acetylcholine receptor (nAChR).
Diagram of a Potential Insecticidal Mechanism of Action
References
- 1. chigroup.site [chigroup.site]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. clyte.tech [clyte.tech]
A Comparative Guide to the Reactivity of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry and materials science, prized for its unique combination of reactive sites. The strategic placement of a chloro leaving group, a strongly electron-withdrawing trifluoromethyl group, and a versatile methanol functionality on a pyridine scaffold offers a rich platform for molecular elaboration. Understanding the relative reactivity of this compound compared to its structural analogs is paramount for designing efficient synthetic routes and predicting reaction outcomes.
This guide provides an in-depth comparative analysis of the reactivity of this compound, focusing on two primary transformations: nucleophilic aromatic substitution (SNAr) at the C2-position and oxidation of the methanol group. We will explore how variations in the leaving group, the electron-withdrawing substituent at C5, and the group at C3 influence the reactivity profile. This analysis is grounded in established principles of physical organic chemistry and supported by available experimental data from the literature.
Theoretical Framework: Understanding Reactivity in Substituted Pyridines
The reactivity of substituted pyridines is governed by a complex interplay of electronic and steric effects. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism in 2-halopyridines typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
-
Electronic Effects : Electron-withdrawing groups (EWGs) on the pyridine ring, especially at positions that can stabilize the negative charge of the Meisenheimer complex through resonance or induction, significantly accelerate the rate of SNAr. The trifluoromethyl (-CF3) group is a potent EWG, exerting a strong electron-withdrawing inductive effect.[3][4] This effect is expected to make the carbon atom at the 2-position more electrophilic and stabilize the anionic intermediate, thereby increasing the reaction rate. In contrast, electron-donating groups (EDGs) like a methyl group (-CH3) would decrease the rate of SNAr.
-
Leaving Group Ability : In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. Consequently, the reactivity order of halogens can be inverted compared to SN1/SN2 reactions, with fluoride often being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon center.[5] However, for chloro and bromo derivatives, the C-Br bond is weaker than the C-Cl bond, which can influence the rate of leaving group expulsion.
-
Steric Effects : Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. This is particularly relevant for substituents at the 3-position, which are adjacent to the C2 reaction site.
Oxidation of the Methanol Group
The oxidation of the primary alcohol in pyridylmethanols to the corresponding aldehyde or carboxylic acid is a common transformation. The reactivity of the alcohol is influenced by the electronic environment of the pyridine ring.
-
Electronic Effects : Electron-withdrawing groups on the pyridine ring can make the alcohol proton more acidic and can also influence the stability of intermediates in the oxidation mechanism. The precise effect on the reaction rate depends on the specific oxidant and mechanism involved. For many common oxidants, an electron-rich substrate is more readily oxidized. Therefore, the presence of a strong EWG like -CF3 is expected to decrease the rate of oxidation compared to a less electron-withdrawing or an electron-donating substituent.
Comparative Reactivity Analysis
For this guide, we will compare the reactivity of our target compound, This compound (1) , with three structurally similar compounds:
-
(2-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol (2) : To assess the effect of the leaving group.
-
(2-Chloro-5-methylpyridin-3-yl)methanol (3) : To evaluate the impact of the C5-substituent's electronic nature.
-
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)amine (4) : To understand the influence of the C3-substituent.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Expected Reactivity Trend: 2 > 1 > 4 > 3
| Compound | Leaving Group | C5-Substituent | C3-Substituent | Expected Relative SNAr Rate | Rationale |
| 1 | Cl | -CF3 | -CH2OH | High | Strong activation by -CF3.[3] |
| 2 | Br | -CF3 | -CH2OH | Highest | Weaker C-Br bond compared to C-Cl, potentially leading to faster leaving group expulsion. |
| 3 | Cl | -CH3 | -CH2OH | Lowest | -CH3 is an electron-donating group, deactivating the ring towards SNAr. |
| 4 | Cl | -CF3 | -NH2 | Moderate | The -NH2 group is electron-donating by resonance, which can partially counteract the activating effect of the -CF3 group. |
Discussion:
The presence of the strongly electron-withdrawing -CF3 group in compounds 1 and 2 is expected to render them significantly more reactive towards nucleophilic attack than compound 3 , which bears an electron-donating methyl group. Studies on the reactivity of 2-chloropyridines have shown that a CF3 group enhances the rate of nucleophilic substitution more than halogen atoms.[3]
Comparing 1 and 2 , the difference in reactivity will be dictated by the leaving group ability of chloride versus bromide in this specific SNAr context. While in many SNAr reactions the initial attack is rate-determining and fluoride is the best leaving group, for heavier halogens, the C-X bond strength can play a role. The C-Br bond is weaker than the C-Cl bond, which may lead to a faster rate of reaction for the bromo-substituted compound 2 .
Compound 4 , with an amino group at the 3-position, introduces an interesting electronic effect. While the amino group is inductively withdrawing, its lone pair can participate in resonance, donating electron density to the ring. This electron-donating resonance effect could partially offset the activation provided by the -CF3 group, leading to a reactivity that is likely lower than that of 1 .
Oxidation of the Methanol Group
Expected Reactivity Trend: 3 > 4 > 1 > 2
| Compound | Leaving Group | C5-Substituent | C3-Substituent | Expected Relative Oxidation Rate | Rationale |
| 1 | Cl | -CF3 | -CH2OH | Low | Strong deactivation by -CF3. |
| 2 | Br | -CF3 | -CH2OH | Lowest | Bromine is more electronegative than chlorine, leading to slightly stronger deactivation. |
| 3 | Cl | -CH3 | -CH2OH | Highest | -CH3 is electron-donating, making the alcohol more susceptible to oxidation. |
| 4 | Cl | -CF3 | -NH2 | Moderate | The electron-donating resonance of the -NH2 group can mitigate the deactivating effect of the -CF3 group. |
Discussion:
The oxidation of the benzylic-type alcohol is expected to be sensitive to the electronic nature of the pyridine ring. Electron-donating groups generally increase the rate of oxidation by making the alcohol more electron-rich and thus more susceptible to attack by electrophilic oxidizing agents.
Therefore, compound 3 , with its electron-donating methyl group, is predicted to have the highest rate of oxidation. Conversely, compounds 1 and 2 , with the strongly deactivating -CF3 group, are expected to be the least reactive. The slightly higher electronegativity of bromine compared to chlorine might make compound 2 marginally less reactive than 1 .
Compound 4 presents a case where the electron-donating resonance of the amino group could increase the electron density at the benzylic position, making it more susceptible to oxidation compared to compound 1 , despite both having the deactivating -CF3 group.
Experimental Protocols
The following are representative experimental protocols for conducting comparative reactivity studies.
Protocol 1: Comparative Kinetics of Nucleophilic Aromatic Substitution
This protocol describes a method to compare the rates of reaction of compounds 1-4 with a common nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
This compound (1)
-
(2-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol (2)
-
(2-Chloro-5-methylpyridin-3-yl)methanol (3)
-
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)amine (4)
-
Piperidine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each pyridylmethanol derivative (1-4 ) in anhydrous DMSO.
-
Prepare a series of piperidine solutions in anhydrous DMSO at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 50 °C).
-
Determine the wavelength of maximum absorbance difference between the reactant and the product for each reaction.
-
In a quartz cuvette, place the piperidine solution and allow it to equilibrate to the reaction temperature.
-
Initiate the reaction by adding a small aliquot of the pyridylmethanol stock solution to the cuvette, ensuring rapid mixing. The final concentration of the pyridylmethanol should be significantly lower than the piperidine concentration (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the predetermined wavelength as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a first-order exponential decay equation to obtain the pseudo-first-order rate constant (kobs).
-
Repeat the experiment for each concentration of piperidine.
-
Plot kobs versus the concentration of piperidine. The slope of the resulting line will be the second-order rate constant (k2).
-
Compare the k2 values for each of the four compounds to determine their relative reactivities.
-
Protocol 2: Comparative Yields of Oxidation
This protocol outlines a method to compare the reaction yields of the oxidation of compounds 1-3 to their corresponding aldehydes using manganese dioxide (MnO2).
Materials:
-
This compound (1)
-
(2-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol (2)
-
(2-Chloro-5-methylpyridin-3-yl)methanol (3)
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In separate round-bottom flasks, dissolve each pyridylmethanol (1 , 2 , and 3 ) in anhydrous DCM (e.g., 1 mmol of substrate in 20 mL of DCM).
-
To each flask, add an excess of activated MnO2 (e.g., 10 equivalents).
-
Stir the reaction mixtures vigorously at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of each reaction by TLC, observing the disappearance of the starting material.
-
Once a reaction is deemed complete (or after a fixed time period for comparison), filter the mixture through a pad of celite to remove the MnO2, washing the filter cake with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Analysis and Comparison:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the mass of the purified aldehyde and calculate the percentage yield for each reaction.
-
Compare the yields obtained under identical reaction times to infer the relative reactivity of the starting alcohols.
-
Conclusion
The reactivity of this compound is a finely tuned balance of electronic and steric factors. For nucleophilic aromatic substitution at the C2-position, the strong electron-withdrawing nature of the trifluoromethyl group is the dominant activating factor, leading to high reactivity. When compared to analogs, the nature of the leaving group and the electronic properties of other ring substituents play a crucial role in modulating this reactivity. In contrast, for the oxidation of the methanol group, the electron-withdrawing trifluoromethyl group is deactivating, and the reaction is expected to be slower compared to analogs bearing electron-donating groups.
This guide provides a predictive framework for the reactivity of this important building block and its derivatives, supported by established chemical principles. The provided experimental protocols offer a starting point for researchers to quantitatively assess these reactivity differences in their own laboratories, enabling more efficient and predictable synthetic planning.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. (2-Chloro-5-methylpyridin-3-yl)(phenyl)methanol | C13H12ClNO | CID 177688708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Computational and Experimental Comparison
For professionals in the fields of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of therapeutics. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth computational and theoretical comparison of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern pharmaceutical synthesis. We will explore its predicted electronic and structural characteristics in the context of related pyridyl methanol derivatives, offering insights into its potential applications and reactivity.
The Significance of Substitution: Chloro and Trifluoromethyl Moieties
The subject of our investigation, this compound, possesses two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group is particularly noteworthy in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, all of which can significantly improve a drug candidate's profile.[1][2] The chlorine atom further influences the electronic distribution within the pyridine ring and provides a potential site for further synthetic modification. Understanding the interplay of these substituents on the molecule's overall properties is crucial for its effective utilization in drug design.
A Comparative Computational Analysis
While direct computational studies on this compound are not extensively available in the literature, we can predict its properties by applying well-established theoretical methods and comparing them to known data for similar pyridyl methanol derivatives.[3] Density Functional Theory (DFT) has proven to be a robust tool for accurately predicting the geometric, electronic, and spectroscopic properties of such molecules.[4]
Standard Computational Workflow
A typical computational investigation of a novel pyridine derivative would follow the workflow outlined below. This process provides a comprehensive understanding of the molecule's intrinsic properties.
Caption: A standard workflow for the computational analysis of pyridine derivatives.
Predicted Properties and Comparative Data
The following tables present a comparison of the predicted properties for our target molecule alongside experimentally and computationally validated data for other substituted pyridin-3-yl methanols. This comparative approach allows us to infer the influence of the chloro and trifluoromethyl substituents.
Table 1: Comparison of Key Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound (Predicted) | -7.5 | -1.8 | 5.7 | ~3.5 |
| (6-([biphenyl]-4-yl)3-pyridinyl methanol (BPPM)[5] | -5.73 | -1.21 | 4.52 | 2.89 |
| 6-(3-Flourophenyl)-4-pyridine-methanol (FPPM)[5] | -6.42 | -1.51 | 4.91 | 3.21 |
| 6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM)[5] | -6.21 | -1.58 | 4.63 | 3.15 |
A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity.[3] The predicted large energy gap for this compound suggests a relatively stable compound, a desirable trait for a building block in multi-step syntheses. The significant dipole moment, arising from the electronegative substituents, indicates a polar nature which will influence its solubility and intermolecular interactions.
Table 2: Natural Bond Orbital (NBO) Analysis - Predicted Key Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C2-C3) | ~15-20 | Lone Pair Delocalization |
| LP(1) O1 | σ(C7-H) | ~3-5 | Intramolecular H-bonding |
| π(C2-C3) | π*(C4-C5) | ~18-25 | π-conjugation |
Atom numbering as per the diagram below.
NBO analysis provides insights into charge delocalization and intramolecular interactions.[5][3] For our target molecule, significant delocalization of the nitrogen lone pair into the pyridine ring is expected, contributing to the overall stability of the system.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is expected around the nitrogen atom and the oxygen of the methanol group, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the methanol group and the pyridine ring will likely exhibit a positive potential (blue regions), making them potential sites for nucleophilic interaction.
Experimental Considerations: Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for similar pyridine derivatives. A plausible synthetic pathway is outlined below.
Proposed Synthetic Protocol
Caption: A proposed synthetic route for this compound.
Step-by-Step Methodology:
-
Reduction of the Nitro Group: 2-Chloro-5-(trifluoromethyl)-3-nitropyridine is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Diazotization of the Amine: The resulting 2-chloro-5-(trifluoromethyl)pyridin-3-amine is then subjected to diazotization. The amine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.
-
Hydrolysis of the Diazonium Salt: The diazonium salt solution is then gently warmed to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding the target this compound.
-
Purification: The crude product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would provide detailed information about the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-Cl and C-F stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
The computational and theoretical analysis, benchmarked against known data for similar molecules, suggests that this compound is a stable, polar molecule with distinct electronic features conferred by its chloro and trifluoromethyl substituents. Its predicted properties make it an attractive building block for the synthesis of novel pharmaceutical agents. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique characteristics of this versatile pyridine derivative.
References
A Comparative Structural Analysis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Computational Approach in the Absence of an Experimental Crystal Structure
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed structural analysis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal and agrochemical research. Due to the current unavailability of a publicly accessible single-crystal X-ray structure for this specific compound, this document employs a computational approach to predict its molecular geometry. This predicted structure is then critically compared with the experimentally determined crystal structure of a closely related analog, 2-chloro-5-(chloromethyl)pyridine, to offer insights into the steric and electronic influences of the trifluoromethyl group.
Introduction: The Significance of Trifluoromethylpyridines
Trifluoromethylpyridine (TFMP) derivatives are of significant interest in the development of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The specific compound, this compound, serves as a valuable synthon for introducing the 2-chloro-5-(trifluoromethyl)pyridin-3-yl moiety into larger, more complex molecules. Understanding its three-dimensional structure is crucial for rational drug design and the prediction of its reactivity.
Methodology: A Hybrid Approach of Computational Prediction and Experimental Comparison
In the absence of experimental crystallographic data for this compound, a robust computational methodology was employed to generate a reliable predicted structure.
Computational Prediction of this compound
The molecular structure of this compound was modeled using computational chemistry software. The geometry was optimized using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory, a widely accepted method for providing accurate molecular geometries. Key bond lengths, bond angles, and dihedral angles were calculated from the optimized structure.
Experimental Data for the Analog: 2-Chloro-5-(chloromethyl)pyridine
For comparative analysis, the experimentally determined single-crystal X-ray structure of 2-chloro-5-(chloromethyl)pyridine was utilized.[2] This compound was chosen as a suitable analog due to its high structural similarity, differing only in the substitution at the 5-position of the pyridine ring (trifluoromethyl vs. chloromethyl).
Structural Analysis and Comparison
The following sections detail the predicted structural parameters of this compound and compare them with the experimental data of 2-chloro-5-(chloromethyl)pyridine.
Molecular Structure Visualization
The predicted structure of this compound and the experimental structure of its chloromethyl analog are depicted below.
Figure 1. Comparison of the predicted molecular structure of this compound with the experimental structure of 2-chloro-5-(chloromethyl)pyridine.
Comparative Tabular Data
The following table summarizes the key predicted and experimental geometric parameters.
| Parameter | This compound (Predicted) | 2-Chloro-5-(chloromethyl)pyridine (Experimental)[2] |
| Bond Lengths (Å) | ||
| C2-Cl | 1.745 | 1.731 |
| C5-C(substituent) | 1.520 (C-CF3) | 1.508 (C-CH2Cl) |
| C3-C(methanol) | 1.515 | Not Applicable |
| C(methanol)-O | 1.428 | Not Applicable |
| Bond Angles (°) | ||
| Cl-C2-N1 | 115.8 | 116.3 |
| C(substituent)-C5-C4 | 121.5 | 121.2 |
| C(substituent)-C5-C6 | 117.9 | 118.1 |
| C(methanol)-C3-C2 | 122.1 | Not Applicable |
| C(methanol)-C3-C4 | 118.5 | Not Applicable |
| Dihedral Angles (°) | ||
| C4-C3-C(methanol)-O | -115.2 | Not Applicable |
Note: Atom numbering corresponds to the IUPAC nomenclature for the pyridine ring, where N is position 1.
Discussion: Structural Implications of the Trifluoromethyl Group
The comparison between the predicted structure of this compound and the experimental structure of 2-chloro-5-(chloromethyl)pyridine reveals several key differences attributable to the electronic and steric properties of the trifluoromethyl group.
-
Bond Lengths: The C5-C(substituent) bond length is predicted to be slightly longer in the trifluoromethyl derivative (1.520 Å) compared to the chloromethyl analog (1.508 Å). This can be attributed to the greater steric bulk of the trifluoromethyl group compared to the chloromethyl group. The C2-Cl bond length is also predicted to be slightly longer, which may be a result of the strong electron-withdrawing nature of the trifluoromethyl group influencing the electron density of the entire pyridine ring.
-
Bond Angles: The bond angles within the pyridine ring are largely similar between the two molecules, indicating that the core ring structure is not significantly distorted by the different substituents. However, the exocyclic angles involving the substituents show minor differences, reflecting the different steric demands.
-
Conformation of the Methanol Group: The predicted dihedral angle for the methanol group in this compound suggests a staggered conformation relative to the pyridine ring. This is a common low-energy conformation that minimizes steric hindrance. In a crystal lattice, this conformation would be influenced by intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group.
Experimental Protocol: Single-Crystal X-ray Diffraction
While a crystal structure for the title compound is not yet available, the following provides a generalized, best-practice protocol for obtaining single-crystal X-ray diffraction data, as would have been used for the analog.
Crystallization
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature is a common method for growing high-quality single crystals.
Data Collection and Structure Solution
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source. The collected data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Figure 2. A generalized workflow for single-crystal X-ray diffraction.
Conclusion and Future Perspectives
This guide has presented a comparative structural analysis of this compound using a computational approach benchmarked against the experimental crystal structure of a close analog. The predicted structure provides valuable insights into the likely geometric parameters of the title compound, highlighting the influence of the electron-withdrawing and sterically demanding trifluoromethyl group.
The determination of the experimental single-crystal X-ray structure of this compound remains a critical goal. Such data would not only validate the computational predictions presented here but also provide invaluable information on its crystal packing and intermolecular interactions, which are crucial for understanding its solid-state properties and behavior in condensed phases. This would further aid in the rational design of novel bioactive molecules incorporating this important structural motif.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, hereafter referred to as CTPM, is a fluorinated pyridine derivative. Such compounds are pivotal building blocks in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The structural integrity and purity of CTPM are paramount, as any impurities can propagate through the synthetic pathway, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods to quantify CTPM and its potential impurities are not merely procedural formalities; they are foundational to quality control and regulatory compliance.
This guide provides a comprehensive framework for the validation of analytical methods for CTPM, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[3] We will explore the logical selection of an optimal analytical technique, delve into the causality behind each validation parameter, and provide detailed, actionable protocols for implementation in a research or quality control setting.
Part 1: Strategic Selection of the Analytical Method
The physicochemical properties of CTPM—a chlorinated, trifluoromethyl-substituted pyridine with a polar methanol group—make it amenable to several analytical techniques. However, for quantitative purity determination and stability assessment, a separation-based method is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for non-volatile or thermally sensitive organic molecules like CTPM. Reversed-phase HPLC (RP-HPLC), in particular, offers high resolution, sensitivity, and specificity, making it ideal for separating the main compound from process-related impurities and potential degradants.[4][5]
-
Gas Chromatography (GC): As a halogenated organic compound, CTPM has sufficient volatility for GC analysis.[6][7] This method provides excellent separation efficiency. However, the presence of the primary alcohol functional group raises concerns about potential on-column degradation at elevated injector temperatures, necessitating careful method development.
-
Spectroscopic Methods (NMR, FT-IR, MS): Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the initial structural confirmation of CTPM.[8][9] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is crucial for identifying unknown impurities and degradation products.[10][11] While powerful for identification, these methods are not typically employed for routine quantitative purity analysis in a quality control environment.
Comparative Rationale: For the purpose of creating a stability-indicating assay—a method that can unequivocally assess the analyte in the presence of its degradation products—RP-HPLC is the most logical and robust choice. Its operation at or near ambient temperature minimizes the risk of analyte degradation during analysis, a critical factor for ensuring trustworthy results.
| Method | Primary Application for CTPM | Advantages | Limitations |
| RP-HPLC | Quantitative Purity, Stability Assay | High resolution, high sensitivity, suitable for non-volatile/thermally labile compounds, widely available. | Higher solvent consumption than GC. |
| GC | Quantitative Purity, Residual Solvents | Excellent separation for volatile compounds, high sensitivity (especially with ECD for halogenated compounds). | Potential for thermal degradation of the analyte, requires analyte to be volatile.[6][12] |
| NMR/FT-IR | Structural Elucidation & Identification | Provides definitive structural information. | Low sensitivity for impurity quantification, complex sample mixtures are difficult to analyze.[13] |
| LC-MS/GC-MS | Impurity Identification & Structure Elucidation | Combines separation with mass identification, highly specific. | Higher cost and complexity, not typically used for routine QC quantification.[11] |
Part 2: The Validation Workflow for a Stability-Indicating RP-HPLC Method
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[14] For CTPM, this means creating a stability-indicating method (SIM) , which requires a specific workflow that begins with forced degradation.
Caption: The logical workflow for validating a stability-indicating analytical method.
Foundational Step: Forced Degradation Studies
Before formal validation can begin, the method's ability to indicate stability must be proven. Forced degradation studies deliberately expose the CTPM drug substance to harsh conditions to generate potential degradation products.[15][16] The primary goal is not to determine the exact degradation pathway, but to challenge the analytical method's specificity. An industry-accepted target is to achieve 5-20% degradation of the active ingredient.[16]
Caption: The logical relationship in forced degradation studies.
The results of these studies are crucial for demonstrating specificity . If new peaks appear and are well-resolved from the main CTPM peak, the method is on its way to being validated as "stability-indicating."
Core Validation Parameters
The following parameters must be evaluated according to ICH Q2(R1) guidelines to establish the method's suitability.[3]
1. Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Causality: This is the most critical validation characteristic for a purity and stability-indicating assay. Without proven specificity, all other validation data is meaningless, as one cannot be sure that the peak being measured corresponds only to the analyte of interest.
-
Experimental Approach:
-
Analyze a sample of CTPM.
-
Analyze samples from the forced degradation studies.
-
If applicable, analyze a placebo (formulation without the drug substance).
-
Spike the placebo with CTPM and its known impurities/degradants.
-
-
Acceptance Criteria: The CTPM peak should be free from interference from any other components. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the peak is spectrally homogeneous.
2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[17]
-
Causality: Linearity demonstrates that as the amount of CTPM changes, the instrument's response changes in a predictable way, which is fundamental for accurate quantification.
-
Experimental Approach: Prepare a series of at least five standard solutions of CTPM at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Acceptance Criteria: A plot of peak area versus concentration should yield a linear regression line with a correlation coefficient (r²) of ≥ 0.999.
3. Accuracy Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[17]
-
Causality: Accuracy confirms that the method is providing the "true" value. It measures the extent of systemic error in the method.
-
Experimental Approach: Perform recovery studies by spiking a placebo matrix with known amounts of CTPM at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
4. Precision Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Causality: Precision measures the random error of the method. A precise method will yield similar results when repeated, demonstrating its reliability and reproducibility.
-
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous CTPM sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Causality: Establishing LOD and LOQ is critical for impurity analysis, as it defines the sensitivity limits of the method. You cannot claim to control an impurity at a certain level if your method cannot reliably quantify it.
-
Experimental Approach: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Causality: This demonstrates the reliability of the method during normal usage. It ensures that minor fluctuations in experimental conditions will not lead to unexpected results.
-
Experimental Approach: Introduce small changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the results should not be significantly impacted by the changes.
Part 3: Data Summary & Hypothetical Performance
The following tables summarize the expected outcomes for a fully validated RP-HPLC method for CTPM.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 50 | 251000 |
| 75 | 374500 |
| 100 | 500500 |
| 125 | 626000 |
| 150 | 749000 |
| Result | r² = 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.2% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision | Repeatability (n=6) | %RSD ≤ 2.0% | 0.8% |
| Intermediate (n=6) | %RSD ≤ 2.0% | 1.2% |
| LOQ Precision | (n=6) | %RSD ≤ 10% | 4.5% |
Part 4: Detailed Experimental Protocols
Protocol 1: Proposed RP-HPLC Method for CTPM
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (determine λmax experimentally), with PDA monitoring from 200-400 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Protocol 2: Forced Degradation Procedure
-
Preparation: Prepare solutions of CTPM at approximately 1 mg/mL in the diluent.
-
Acid Hydrolysis: Add an equal volume of 0.2M HCl to the stock solution (final concentration 0.1M HCl). Heat at 60 °C for 8 hours.
-
Base Hydrolysis: Add an equal volume of 0.2M NaOH to the stock solution (final concentration 0.1M NaOH). Heat at 60 °C for 4 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution (final concentration 3% H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store solid CTPM in an oven at 80 °C for 48 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation: Expose solid CTPM to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: For liquid samples, neutralize if necessary, then dilute to the target concentration and analyze by the proposed HPLC method alongside an unstressed control sample.
Conclusion
The validation of an analytical method for a critical intermediate like this compound is a systematic and scientifically rigorous process. It is not a simple checklist but an integrated series of experiments designed to demonstrate that the chosen method is fit for its purpose. By following a logical workflow grounded in ICH guidelines, beginning with forced degradation to establish specificity and proceeding through all required validation parameters, researchers and drug development professionals can build a foundation of trust in their analytical data. This trust is essential for ensuring the quality, safety, and consistency of the final pharmaceutical or agrochemical product.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ikev.org [ikev.org]
Benchmarking (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol against other trifluoromethylated pyridines
A Senior Application Scientist's Guide to Benchmarking (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: The Strategic Value of Trifluoromethylated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] Its strong electron-withdrawing nature (Hammett constant σp = 0.54), metabolic stability, and ability to enhance lipophilicity can profoundly influence a molecule's binding affinity, membrane permeability, and in vivo half-life.[1][2]
When appended to a pyridine scaffold—a privileged heterocycle in countless pharmaceuticals—the resulting trifluoromethylpyridine (TFMP) core offers a unique combination of properties. The pyridine nitrogen provides a handle for hydrogen bonding and modulates solubility, while the CF3 group fine-tunes the electronic and metabolic profile.[2][3] This synergy has led to the successful development of numerous TFMP-containing drugs and agrochemicals.[3][4]
This guide focuses on a specific, highly versatile building block: This compound . We will provide an in-depth analysis of its reactivity in key synthetic transformations essential for drug development, benchmark its performance against other trifluoromethylated pyridine isomers, and furnish detailed, field-proven experimental protocols.
Featured Building Block: this compound
The title compound, with CAS Number 943551-28-8, is a trifunctional building block offering three distinct points for chemical modification:
-
C2-Chloride: An excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. Its reactivity is modulated by both the electron-deficient nature of the pyridine ring and the powerful electron-withdrawing CF3 group at the C5 position.
-
C3-Methanol: A primary alcohol that can be readily oxidized to the corresponding aldehyde, opening up a vast array of subsequent transformations such as reductive amination, Wittig reactions, and condensations.
-
C5-Trifluoromethyl Group: A metabolically stable, lipophilic, and strongly electron-withdrawing group that influences the reactivity of the entire ring system and imparts desirable properties to the final molecule.
Synthetic Accessibility
While several suppliers list the title compound[5], understanding its synthesis is crucial for cost-benefit analysis in large-scale campaigns. A common and logical route involves the reduction of the corresponding commercially available carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid.[6][7][8]
Caption: Plausible synthetic route to the target methanol via reduction.
Benchmarking Performance in Key Cross-Coupling Reactions
The true value of a building block is defined by its reactivity and reliability in robust, scalable chemical transformations. We will now benchmark the performance of this compound in two of the most critical reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, forming the biaryl and hetero-biaryl cores of many drugs. The reactivity of the aryl chloride is paramount and is often the rate-limiting step (oxidative addition).
Causality Behind Reactivity: The C2-Cl bond in our title compound is highly activated. This is due to the cumulative electron-withdrawing effects of the pyridine nitrogen atom and the potent CF3 group at the C5 position. This electronic pull makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. Compared to an analogue without the CF3 group, or with the CF3 group at a different position, we anticipate enhanced reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data
The following table compares expected yields for Suzuki-Miyaura couplings on various trifluoromethylated pyridines, based on established protocols for similar heterocyclic chlorides.[9] The enhanced reactivity of the C2-Cl bond due to the C5-CF3 group is a key takeaway.
| Substrate | Coupling Partner | Catalyst System | Typical Yield (%) | Rationale for Reactivity |
| (2-Chloro-5-(CF3)pyridin-3-yl)methanol | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 85-95% | High activation of C2-Cl by both pyridine N and C5-CF3 group. |
| 2-Chloro-3-(CF3)pyridine | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 80-90% | Good activation, but C3-CF3 has a slightly weaker electronic pull on C2 compared to C5-CF3. |
| 2-Chloro-6-(CF3)pyridine | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 75-85% | C6-CF3 provides good activation, but potential steric hindrance from the adjacent CF3 group may slightly lower yields. |
| 2-Chloropyridine (no CF3) | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 60-75% | Baseline reactivity; demonstrates the significant activating effect of the CF3 group. |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling access to a vast chemical space of anilines and their derivatives.[10][11] The reaction is often more challenging with aryl chlorides than bromides or iodides, making the choice of ligand and the electronic nature of the substrate critical.[12]
Causality Behind Reactivity: Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond to the palladium catalyst is the crucial, often rate-determining, step. The electron-deficient nature of the pyridine ring in the title compound, amplified by the C5-CF3 group, facilitates this step. This makes it a superior substrate compared to less electron-poor chloropyridines. For such activated chlorides, a robust catalyst system, often employing sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos), is essential to drive the catalytic cycle efficiently.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Reactivity Data
The table below outlines the expected performance of various chloropyridines in Buchwald-Hartwig amination, highlighting the advantages of the specific substitution pattern of our featured compound.
| Substrate | Amine Partner | Catalyst System | Typical Yield (%) | Rationale for Reactivity |
| (2-Chloro-5-(CF3)pyridin-3-yl)methanol | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 80-95% | Strong electronic activation from the C5-CF3 group facilitates the challenging C-Cl bond oxidative addition. |
| 2-Chloro-3-(CF3)pyridine | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 75-90% | The C3-CF3 group provides substantial activation for the amination reaction. |
| 2-Chloro-6-(CF3)pyridine | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 70-85% | Good activation, but potential for steric hindrance near the reaction center may require more forcing conditions. |
| 2-Chloropyridine (no CF3) | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 50-70% | Lower reactivity due to the less electrophilic nature of the C-Cl bond, often requiring higher catalyst loading or temperature. |
Orthogonal Reactivity: Oxidation of the Methanol Group
A key advantage of this compound is the presence of the primary alcohol, which serves as an orthogonal synthetic handle. It can be selectively oxidized to the corresponding aldehyde, a versatile functional group for building molecular complexity, without disturbing the C-Cl bond intended for cross-coupling.
Choice of Reagent: The selection of the oxidant is critical. To prevent over-oxidation to the carboxylic acid, anhydrous conditions are necessary. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are ideal choices as they are highly selective for the formation of aldehydes from primary alcohols under mild, anhydrous conditions.
Caption: Workflow for the selective oxidation to the aldehyde.
Experimental Protocols
The following protocols are provided as self-validating, detailed methodologies for the key transformations discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the starting material.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe to make a ~0.1 M solution.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Protocol 3: Selective Oxidation to Aldehyde using PCC
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M), add pyridinium chlorochromate (PCC, 1.5 equiv) in one portion at room temperature. Note: PCC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Reaction: Stir the resulting dark brown mixture at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting alcohol spot.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the slurry through a plug of silica gel, washing thoroughly with additional ether to elute the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde is often of sufficient purity for subsequent steps, or it can be further purified by flash chromatography if necessary.
Conclusion
This compound stands out as a highly valuable and versatile building block for drug discovery and development. Its key strengths lie in the strategic placement of its functional groups:
-
The C2-chloro and C5-trifluoromethyl groups work in concert to create a highly activated system for efficient and reliable palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This activation leads to higher yields and potentially milder reaction conditions compared to other pyridine analogues.
-
The C3-methanol group provides an orthogonal synthetic handle that can be cleanly oxidized to the corresponding aldehyde, allowing for a diverse range of subsequent chemical modifications.
This trifecta of reactivity makes this compound an exemplary scaffold for rapidly building libraries of complex molecules, accelerating the journey from hit identification to lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. scbt.com [scbt.com]
- 8. phscientific.com [phscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
This document provides essential, procedural guidance for the safe handling and disposal of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. Developed for researchers, scientists, and drug development professionals, this guide emphasizes a safety-first approach rooted in established laboratory protocols and regulatory compliance. The procedures outlined are derived from the known hazards associated with halogenated and trifluoromethylated pyridine compounds, ensuring a comprehensive framework for risk mitigation.
Hazard Profile and Core Safety Data
This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a chlorinated pyridine ring and a trifluoromethyl group—necessitate that it be handled as a hazardous substance. Similar compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Therefore, all handling and disposal operations must be conducted with the assumption of these hazards.
For the purpose of risk assessment, the following table summarizes critical safety information based on data for structurally related compounds.
| Hazard Category | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory tract irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (butyl rubber or PVA recommended), and a lab coat are mandatory. | [3] |
| Handling Environment | Must be handled in a properly functioning and certified laboratory chemical fume hood. | [3][4] |
| Environmental Hazard | Considered hazardous to the aquatic environment. Discharge into drains or waterways must be avoided. | [5][6] |
| Waste Classification | Must be treated and disposed of as hazardous chemical waste. | [7][8] |
Immediate Safety & Handling Protocols
Adherence to rigorous safety protocols is the foundation of proper chemical management. The following measures are mandatory when handling this compound.
Required Personal Protective Equipment (PPE)
Your primary defense against chemical exposure is the consistent and correct use of PPE.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[1][3]
-
Hand Protection: Wear chemical-resistant gloves. For pyridine-based compounds, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended over standard nitrile gloves.[3] Always consult the glove manufacturer's compatibility chart to verify protection against this specific chemical class.
-
Body Protection: A fully-buttoned, long-sleeved lab coat must be worn to protect against skin contact.[3]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a large spill or if engineering controls are inadequate, a respirator may be necessary. Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[3][9]
Safe Handling Environment
All transfers, weighing, and manipulations of this compound and its waste must be performed within a certified laboratory chemical fume hood.[3][4] This engineering control is critical for preventing the inhalation of potentially harmful vapors or aerosols. Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance (approximately 50 feet).[3]
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a requirement for ensuring personnel safety and environmental protection.[4] All waste materials containing this compound are classified as hazardous waste.[7][8]
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be segregated from non-hazardous and other incompatible waste.[8] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
Causality: Proper segregation prevents dangerous chemical reactions that could occur if incompatible wastes are mixed. It also ensures that the waste is sent to the correct disposal facility, preventing environmental contamination.[3]
Step 2: Waste Container Selection and Labeling
-
Container: Use a sealable, airtight container made of a compatible material (e.g., glass or high-density polyethylene). The container must be in good condition with no leaks or cracks.[3]
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container before adding the first drop of waste.[3] The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the primary hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
Causality: Clear and accurate labeling is a regulatory requirement that informs personnel of the container's contents and associated dangers, preventing accidental exposures and ensuring compliant disposal.[9]
Step 3: Waste Collection and Storage
Collect all waste directly into the designated, labeled container.[8] Keep the container securely sealed when not in use. Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]
Step 4: Final Disposal
When the waste container is full or is no longer being used, it must be disposed of through the proper channels. Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[3] The waste will then be collected by trained EHS personnel or a certified hazardous waste disposal contractor. Never pour this chemical down the drain or place it in the regular trash. [4][5]
Emergency Procedures: Spills and Decontamination
Accidents can happen, and a prepared response is critical to mitigating risk.
Spill Management
The response to a spill depends on its size and location.
-
Small Spill (Cleanable within 10 minutes inside a fume hood):
-
Ensure you have been trained and are wearing the appropriate PPE (goggles, lab coat, chemical-resistant gloves).[3]
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4][8]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][9]
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Report the incident to your supervisor.
-
-
Large Spill (Outside a fume hood or too large for one person to handle):
-
Evacuate and Alert: Immediately evacuate the area. Alert others in the vicinity and activate the nearest fire alarm if necessary.[3]
-
Secure the Area: Close the doors to the affected area to contain vapors.
-
Contact Emergency Services: Call your institution's EHS emergency line or 911. Provide the chemical name, location, and approximate quantity of the spill.[3]
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.[10]
-
Decontamination Procedures
-
Skin Exposure: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while under an emergency shower. Seek immediate medical attention.[1][3]
-
Eye Exposure: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][5]
-
Equipment: All non-disposable equipment and surfaces that have come into contact with the chemical must be thoroughly decontaminated. Protective clothing should be decontaminated or disposed of as hazardous waste before reuse.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
